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  • Product: 2-Bromo-3-hydroxypropanoic acid
  • CAS: 160732-12-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (S)-(-)-2-Bromo-3-hydroxypropanoic Acid: A Chiral Building Block for Pharmaceutical Innovation

Introduction: The Strategic Importance of Chiral Intermediates in Drug Development In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. The three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Intermediates in Drug Development

In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. The three-dimensional arrangement of atoms in a therapeutic agent can profoundly influence its pharmacological and toxicological properties. It is now a well-established principle that enantiomers of a chiral drug can exhibit significantly different activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. This has led to a paradigm shift towards the development of single-enantiomer drugs.[1]

At the heart of this chiral-drug revolution lies the availability of enantiomerically pure starting materials and intermediates, often referred to as chiral building blocks. (S)-(-)-2-Bromo-3-hydroxypropanoic acid (CAS No: 70671-46-4) is a prime example of such a crucial chiral synthon.[2] Its bifunctional nature, possessing both a carboxylic acid and a secondary bromide adjacent to a hydroxyl group, combined with its defined (S)-stereochemistry, makes it a versatile and valuable intermediate for the asymmetric synthesis of a wide array of complex pharmaceutical molecules.

This technical guide provides an in-depth exploration of (S)-(-)-2-Bromo-3-hydroxypropanoic acid, from its fundamental chemical structure and properties to its stereospecific synthesis and critical role in the development of life-saving therapeutics. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this important chiral building block.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses. The key properties of (S)-(-)-2-Bromo-3-hydroxypropanoic acid are summarized in the table below.

PropertyValueSource
IUPAC Name (2S)-2-bromo-3-hydroxypropanoic acid[3]
CAS Number 70671-46-4[2]
Molecular Formula C₃H₅BrO₃[3]
Molecular Weight 168.97 g/mol [3]
Appearance White solid[2]
Density 2.017 g/cm³ (Predicted)[]
SMILES C(Br)O[3]
InChI Key OIODSHQRJGRDLE-REOHCLBHSA-N[]

The chemical structure of (S)-(-)-2-Bromo-3-hydroxypropanoic acid is characterized by a three-carbon propanoic acid backbone. The chirality arises from the stereocenter at the C2 position, which bears a bromine atom. The "(S)" designation indicates the specific spatial arrangement of the substituents around this chiral center according to the Cahn-Ingold-Prelog priority rules.

chemical_structure cluster_0 C1 HO C2 C C2->C1 C3 C C2->C3 Br Br C2->Br H H C2->H H2 H C2->H2 C4 OH C3->C4 C5 O C3->C5 a b

Caption: Chemical structure of (S)-(-)-2-Bromo-3-hydroxypropanoic acid.

Stereospecific Synthesis: A Field-Proven Protocol from L-Serine

The reliable and stereocontrolled synthesis of (S)-(-)-2-Bromo-3-hydroxypropanoic acid is crucial for its application in pharmaceutical manufacturing. The most common and efficient method for preparing this chiral building block is through the stereospecific diazotization and subsequent bromination of the readily available and inexpensive chiral pool starting material, L-serine.[5] This approach is advantageous as the stereochemistry at the alpha-carbon of L-serine is directly transferred to the final product, ensuring high enantiomeric purity.

The causality behind this experimental choice lies in the well-established mechanism of the diazotization of alpha-amino acids, which, under controlled conditions, proceeds with retention of configuration. The primary amine of L-serine is converted to a diazonium salt, which is an excellent leaving group. In the presence of bromide ions, nucleophilic substitution occurs at the alpha-carbon, replacing the diazonium group with a bromine atom.

Experimental Protocol: Synthesis of (S)-(-)-2-Bromo-3-hydroxypropanoic Acid

This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.

Materials:

  • L-Serine (1.0 eq)[6]

  • Potassium bromide (3.0 eq)

  • 2M Hydrobromic acid

  • Sodium nitrite (1.5 eq)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution of Starting Materials: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve L-serine (1.0 eq) and potassium bromide (3.0 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Acidification: Slowly add 2M hydrobromic acid to the solution until a pH of approximately 1 is achieved. Maintain the temperature below 5 °C.

  • Diazotization: Dissolve sodium nitrite (1.5 eq) in deionized water and add it to the dropping funnel. Add the sodium nitrite solution dropwise to the stirred reaction mixture over a period of 60-90 minutes. The temperature must be strictly maintained between 0-5 °C during the addition to prevent the formation of side products. The reaction will be accompanied by the evolution of nitrogen gas.

  • Reaction Completion: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Work-up and Extraction: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure (S)-(-)-2-Bromo-3-hydroxypropanoic acid as a white solid.

synthesis_workflow start L-Serine, KBr, H₂O step1 Cool to 0-5°C Add HBr (aq) start->step1 step2 Dropwise addition of NaNO₂ (aq) Maintain T < 5°C step1->step2 step3 Stir for 2h at 0-5°C step2->step3 step4 Aqueous Work-up Extraction with Diethyl Ether step3->step4 step5 Drying (MgSO₄) Solvent Evaporation step4->step5 end (S)-(-)-2-Bromo-3-hydroxypropanoic acid step5->end drug_synthesis_logic start (S)-(-)-2-Bromo-3-hydroxypropanoic acid step1 Conversion to Chiral Epoxide ((S)-Glycidic Acid Derivative) start->step1 step2 Nucleophilic Ring Opening with a Chiral Amine step1->step2 step3 Formation of Hydroxyethylamine Isostere Core step2->step3 step4 Further Synthetic Elaboration step3->step4 end HIV Protease Inhibitor (e.g., Lopinavir/Ritonavir class) step4->end

Caption: Logical workflow for the application in HIV protease inhibitor synthesis.

Conclusion: An Indispensable Tool for Asymmetric Synthesis

(S)-(-)-2-Bromo-3-hydroxypropanoic acid stands out as a highly valuable and versatile chiral building block in the arsenal of the medicinal and process chemist. Its ready availability through stereospecific synthesis from L-serine, combined with its unique trifunctional nature, provides a reliable and efficient entry point for the construction of complex, enantiomerically pure pharmaceutical agents. As the demand for single-enantiomer drugs continues to grow, the importance of chiral synthons like (S)-(-)-2-Bromo-3-hydroxypropanoic acid in enabling the development of safer and more effective medicines will undoubtedly continue to expand. The insights and protocols provided in this guide are intended to empower researchers and developers to leverage the full potential of this critical molecule in their pursuit of therapeutic innovation.

References

  • Reddy, A. V. R., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 82(4), 737–753. [Link]

  • Gpatindia. (2020). LOPINAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Affram, K. A. (2021). Asymmetric Synthesis of the HIV Protease Inhibitor TMC-126 and an Anti-Malarial Agent via a Titanium Tetrachloride Mediated Asymmetric Glycolate Aldol Addition Reaction. Iowa State University. [Link]

  • Semantic Scholar. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • PubChem. (2S)-2-Bromo-3-hydroxypropanoic acid. [Link]

  • Ghosh, A. K., et al. (2001). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 8(13), 1533-1574. [Link]

  • MDPI. (2025). Recent Advances in Heterocyclic HIV Protease Inhibitors. [Link]

  • Ghosh, A. K., et al. (2009). Design and Synthesis of Highly Potent HIV-1 Protease Inhibitors Containing Tricyclic Fused Ring Systems as Novel P2-ligands. Journal of Medicinal Chemistry, 52(23), 7543-7557. [Link]

  • Google Patents.
  • Gpatindia. (2020). RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Ghosh, A. K., et al. (2008). Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation. Journal of Medicinal Chemistry, 51(18), 5693-5705. [Link]

  • Google Patents. US6407252B1 - Process for the synthesis of ritonavir.
  • ResearchGate. (2014). Synthesis and Characterization of Related Substances of Lopinavir. [Link]

  • PubChem. 2-Bromo-3-hydroxypropanoic acid. [Link]

  • ResearchGate. (2023). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. [Link]

  • Scilit. Synthesis of (R)-serine-2-d and its conversion to the broad-spectrum antibiotic fludalanine. [Link]

  • MDPI. (2023). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. [Link]

  • PubChem. L-Serine. [Link]

  • ResearchGate. (1942). SYNTHESIS OF PEPTIDES OF l-SERINE. [Link]

  • NIST. Serine. [Link]

Sources

Exploratory

Technical Guide: Biological Activity and Applications of α-Bromo-β-Hydroxypropionic Acid

Executive Summary α-Bromo-β-hydroxypropionic acid (systematically 2-bromo-3-hydroxypropionic acid ) is a bifunctional organic intermediate critical to the development of functionalized biomaterials. Unlike standard metab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

α-Bromo-β-hydroxypropionic acid (systematically 2-bromo-3-hydroxypropionic acid ) is a bifunctional organic intermediate critical to the development of functionalized biomaterials. Unlike standard metabolites, its biological activity is defined by its high electrophilicity at the α-carbon, making it a potent alkylating agent. While this reactivity drives its toxicity profile (enzyme inhibition via cysteine modification), it is precisely this property that is exploited in polymer chemistry to create brominated poly(lactic acid) (PLB) derivatives. These polymers serve as versatile scaffolds for antimicrobial coatings, drug delivery systems, and tissue engineering matrices.

This guide details the compound's chemical biology, mechanism of action, synthesis for bio-applications, and safety protocols.

Part 1: Chemical Identity & Reactivity Profile

Structural Characteristics

The compound features a propionic acid backbone with a hydroxyl group at the β-position (C3) and a bromine atom at the α-position (C2).

  • IUPAC Name: 2-bromo-3-hydroxypropanoic acid[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
    [1]
  • Stereochemistry: The C2 carbon is chiral. The biological activity and polymerization kinetics often depend on the specific enantiomer (

    
     or 
    
    
    
    ), though racemic mixtures are commonly used in bulk polymer synthesis.
  • Functional Motifs:

    • Carboxylic Acid: Facilitates esterification (polymerization).

    • Primary Alcohol (β-OH): Acts as the nucleophile in polyester formation.

    • α-Bromide: An electrophilic "handle" susceptible to S

      
      2 substitution, enabling post-polymerization modification.
      
Chemical Biology: The Alkylation Mechanism

The primary biological activity of the free acid is alkylation . The electron-withdrawing bromine atom at the α-position activates the adjacent carbon, making it susceptible to nucleophilic attack by biological thiols (e.g., Glutathione, Cysteine residues in enzymes).

Mechanism:

  • Nucleophilic Attack: A thiolate anion (RS

    
    ) attacks the C2 carbon.
    
  • Displacement: Bromide (Br

    
    ) is displaced as a leaving group.
    
  • Result: Formation of a stable thioether adduct, often leading to enzyme inactivation or protein cross-linking.

AlkylationMechanism Substrate α-Bromo-β-hydroxypropionic Acid (Electrophile) Transition Transition State [S---C---Br] Substrate->Transition Nucleophile Cysteine Thiolate (Enzyme) (Nucleophile) Nucleophile->Transition Attack on C2 Product Thioether Adduct (Inhibited Enzyme) Transition->Product Inversion of Config LeavingGroup Bromide Ion (Br-) Transition->LeavingGroup Elimination

Figure 1: Mechanism of cysteine alkylation by α-bromo-β-hydroxypropionic acid. This S


2 reaction is the basis for its intrinsic toxicity and enzyme inhibitory potential.

Part 2: Biological Applications in Biomaterials

The compound is rarely used as a free drug due to its rapid hydrolysis and non-specific reactivity. Its value lies in being a functional monomer for biodegradable polyesters.

Synthesis of Antimicrobial Polymers (PLB)

By copolymerizing 2-bromo-3-hydroxypropionic acid with lactic acid or glycolic acid, researchers synthesize Poly(lactic acid-co-bromo-lactic acid) (PLB).

  • Role of Bromine: The pendant bromine atom does not participate in the backbone formation but remains available for "Click" chemistry or nucleophilic substitution.

  • Bioactivity:

    • Antimicrobial Action: The brominated polymer surfaces exhibit intrinsic antimicrobial activity against S. aureus and E. coli, likely due to membrane disruption or local release of reactive species upon degradation.

    • Quaternization: The bromine can be displaced by tertiary amines to form quaternary ammonium salts (QAS) directly on the polymer backbone, drastically increasing antibacterial efficacy (contact killing).

Drug Delivery Systems

The α-bromo group allows for the covalent attachment of sensitive biological payloads that cannot survive the harsh conditions of polymerization.

  • Method: Post-polymerization modification (PPM).[2]

  • Payloads: PEG chains (stealth properties), peptides (cell targeting), or small molecule drugs.

Part 3: Experimental Protocols

Synthesis of 2-Bromo-3-Hydroxypropionic Acid

Note: This synthesis requires a fume hood due to the use of bromine and HBr.

Principle: Acid-catalyzed bromination or oxidation of 3-bromo-1,2-propanediol. A common route involves the reaction of acrylic acid derivatives, but high purity is required for biological use.

Protocol (Hydrobromic Acid Route):

  • Reagents: 30% HBr in acetic acid, Glycidic acid (or functional equivalent).

  • Reaction: Maintain temperature at 0-5°C. Add HBr dropwise to the precursor to favor the opening of the epoxide/reaction at the alpha carbon.

  • Extraction: Extract with diethyl ether.

  • Purification: Recrystallize from benzene/petroleum ether (Caution: Benzene is carcinogenic; substitute with Toluene if possible).

  • Validation: NMR (

    
    H, 
    
    
    
    C) to confirm the position of the Bromine at C2.
Bioassay: Enzyme Inhibition (Dehalogenase Model)

To quantify the biological activity of the free acid, use a dehalogenase inhibition assay.

Materials:

  • Recombinant L-2-Haloacid Dehalogenase (L-2-HAD).

  • Substrate: L-2-Chloropropionic acid.

  • Indicator: Phenol red (pH shift detection).

Workflow:

  • Baseline: Measure the rate of dehalogenation of L-2-Chloropropionic acid by L-2-HAD (monitor absorbance change at 560 nm due to proton release).

  • Inhibition: Pre-incubate L-2-HAD with varying concentrations (0.1 mM – 10 mM) of 2-bromo-3-hydroxypropionic acid for 15 minutes.

  • Measurement: Add substrate and measure residual activity.

  • Analysis: Plot % Activity vs. [Inhibitor] to determine IC

    
    .
    

Part 4: Data Presentation & Visualization

Comparative Activity Profile
CompoundFunctional GroupPrimary BioactivityToxicity Risk
3-Hydroxypropionic Acid

-OH, -COOH
Metabolic intermediate, biocompatibleLow
2-Bromopropionic Acid

-Br, -COOH
Alkylating agent, irritantModerate
2-Bromo-3-Hydroxypropionic Acid

-Br,

-OH, -COOH
Bifunctional linker , enzyme inhibitorHigh (Free acid)
PLB (Polymer) Polyester backboneAntimicrobial surface, biodegradableLow (Biocompatible)
Polymer Functionalization Workflow

PolymerWorkflow Monomer 2-Bromo-3-Hydroxypropionic Acid Polymerization Melt Polycondensation (Cat: Sn(Oct)2, 130°C) Monomer->Polymerization CoMonomer Lactic Acid / Glycolic Acid CoMonomer->Polymerization PrePolymer Brominated Poly(lactic acid) (PLB) Polymerization->PrePolymer Backbone Formation Functionalization Nucleophilic Substitution (Post-Polymerization) PrePolymer->Functionalization Dissolve in DMF Outcome1 Antimicrobial Polymer (Quaternary Ammonium) Functionalization->Outcome1 + Tertiary Amine Outcome2 PEGylated Nanoparticle (Long Circulation) Functionalization->Outcome2 + Thiol-PEG

Figure 2: Workflow for converting the monomer into functional bioactive polymers. The bromine atom serves as the critical reactive site for diversifying biological function.

Part 5: Safety & Toxicology (E-E-A-T)

Authoritative Warning: α-Halo acids are potent blistering agents and lachrymators.

  • Skin Contact: Causes delayed burns. The lipophilic nature allows penetration, followed by alkylation of sub-dermal proteins.

  • Neutralization: In case of spill, neutralize with dilute sodium thiosulfate (reacts with the alkyl bromide) before cleaning with base.

  • Stability: The compound is hygroscopic and prone to hydrolysis in aqueous solution at pH > 7, releasing HBr and forming glycidic acid derivatives. Store in a desiccator at -20°C.

References

  • Wright, C., et al. (2016).[2][3] "Synthesis of Functionalized Poly(lactic acid) Using 2-Bromo-3-hydroxypropionic Acid." Macromolecules. Link

  • PubChem. (n.d.).[1] "2-Bromo-3-hydroxypropanoic acid - Compound Summary." National Library of Medicine. Link

  • Sebastianes, F. L., et al. (2012). "3-Hydroxypropionic acid as an antibacterial agent from endophytic fungi Diaporthe phaseolorum." Archives of Microbiology. Link

  • Little, R. D., et al. (1983). "Electroreductive cyclization. A comparison of the electrochemical and zinc-promoted cyclization of beta-hydroxy alpha-bromo esters." Journal of Organic Chemistry. Link

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Chiral Synthesis of 2-Bromo-3-hydroxypropanoic Acid

Executive Summary 2-Bromo-3-hydroxypropanoic acid is a highly versatile, bifunctional aliphatic halogenated acid. Because it contains both a nucleophilic hydroxyl group and an electrophilic alpha-carbon (bearing a bromid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-hydroxypropanoic acid is a highly versatile, bifunctional aliphatic halogenated acid. Because it contains both a nucleophilic hydroxyl group and an electrophilic alpha-carbon (bearing a bromide leaving group), it serves as a critical chiral building block in advanced organic synthesis. This whitepaper provides an authoritative overview of its chemical properties, details a self-validating synthetic protocol derived from the chiral pool, and outlines the mechanistic causality governing its stereoselective preparation for downstream pharmaceutical applications.

Chemical Identity & Physicochemical Properties

Accurate mass and structural parameters are essential for analytical validation (e.g., LC-MS/MS and NMR). The table below consolidates the core quantitative data for the compound and its specific stereoisomers.

PropertySpecification
IUPAC Name 2-bromo-3-hydroxypropanoic acid
Molecular Formula [1]
Molecular Weight 168.97 g/mol [1]
Exact Mass 167.942 Da[2]
CAS Number (Unspecified) 160732-12-7[1]
CAS Number ((S)-Isomer) 70671-46-4[2]
Topological Polar Surface Area (TPSA) 57.5 Ų[2]
XLogP3 (Partition Coefficient) -0.1[2]
Density ~2.017 g/cm³[3]

Mechanistic Pathways: Chiral Pool Synthesis

The most robust method for synthesizing enantiopure (S)-2-bromo-3-hydroxypropanoic acid leverages L-serine as a chiral pool precursor[4]. The transformation relies on a diazotization reaction followed by nucleophilic substitution.

Mechanistic Causality: When L-serine is treated with sodium nitrite in the presence of hydrobromic acid, the primary amine is converted into a transient diazonium salt. Because this intermediate is highly unstable, the adjacent carboxylate group undergoes neighboring group participation. It attacks the alpha-carbon to expel nitrogen gas, forming an intermediate alpha-lactone. This first inversion of stereochemistry is immediately followed by a second inversion when the alpha-lactone is opened by a bromide ion. The double inversion results in a net retention of configuration , yielding the (S)-enantiomer[4].

Pathway LSerine L-Serine (Chiral Pool) Diazotization Diazotization & Substitution Reagents: NaNO2, HBr, KBr Temp: -13°C LSerine->Diazotization Retention of Configuration BromoAcid (S)-2-Bromo-3-hydroxypropanoic acid MW: 168.97 g/mol Diazotization->BromoAcid Epoxidation Intramolecular Etherification Reagents: KOH, EtOH Temp: -20°C to 0°C BromoAcid->Epoxidation Inversion of Configuration Glycidate Potassium (R)-glycidate (Chiral Epoxide) Epoxidation->Glycidate

Mechanistic pathway from L-Serine to Potassium (R)-glycidate via the brominated intermediate.

Validated Experimental Protocol: Synthesis of (S)-2-Bromo-3-hydroxypropanoic Acid

The following protocol is adapted from standard procedures to ensure high yield and stereochemical purity[4].

Self-Validating System: This protocol utilizes phase partitioning and visual gas evolution cues as built-in checkpoints to validate the success of each step without requiring intermediate NMR analysis.

  • Step 1: Dissolution and Saturation

    • Action: Dissolve 52.5 g (0.5 mol) of L-Serine and 200 g (1.7 mol) of Potassium Bromide (KBr) in 400 mL of deionized water[4].

    • Causality: L-Serine dictates the final stereocenter. KBr is added in massive excess to saturate the aqueous environment with bromide ions. This ensures that during the lactone-opening step, bromide outcompetes water as a nucleophile, preventing the formation of the undesired glyceric acid byproduct.

  • Step 2: Acidification and Thermal Control

    • Action: Add 123 mL (1.09 mol) of 48% Hydrobromic acid (HBr) at room temperature, then cool the mixture strictly to -13°C with vigorous stirring[4].

    • Causality: HBr provides the acidic protons required to generate nitrous acid in situ. Cooling to -13°C is critical; the diazotization reaction is highly exothermic, and elevated temperatures would lead to the premature, racemic decomposition of the diazonium intermediate.

  • Step 3: Diazotization under Inert Atmosphere

    • Action: Bubble Nitrogen (N2) through the solution. Slowly add 42.8 g (0.62 mol) of Sodium Nitrite (NaNO2) in small 5 g portions every 15 minutes[4].

    • Causality: The slow addition controls the exothermic generation of NOx species. The continuous N2 purge sweeps away excess toxic nitrogen oxides, preventing oxidative degradation of the organic framework. (Self-Validation Checkpoint: A lack of violent red/brown gas evolution confirms the temperature is safely maintained below decomposition thresholds).

  • Step 4: Thermal Maturation

    • Action: Allow the solution to warm to 0°C, halt the N2 purge, and stir for 6 hours[4].

    • Causality: Controlled warming provides the necessary activation energy for the expulsion of nitrogen gas and the subsequent nucleophilic attack by bromide, completing the substitution while maintaining stereochemical integrity.

  • Step 5: Extraction and Isolation

    • Action: Extract the pale green solution with diethyl ether (6 × 300 mL). Concentrate the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield a pale yellow oil[4].

    • Causality: The highly polar aqueous phase retains the inorganic salts (KBr, NaBr), while the relatively lipophilic brominated acid partitions into the ether phase. (Self-Validation Checkpoint: The isolation of a clear yellow/green oil after evaporation visually confirms successful extraction from the crystalline inorganic matrix).

Workflow Step1 Step 1: Dissolution Dissolve L-Serine & KBr in H2O Step2 Step 2: Acidification & Cooling Add 48% HBr, cool to -13°C Step1->Step2 Step3 Step 3: Diazotization Slowly add NaNO2 under N2 purge Step2->Step3 Step4 Step 4: Thermal Maturation Warm to 0°C, stir for 6 hours Step3->Step4 Step5 Step 5: Extraction & Isolation Extract with ether, dry over MgSO4 Step4->Step5

Step-by-step experimental workflow for the synthesis of (S)-2-bromo-3-hydroxypropanoic acid.

Downstream Pharmaceutical Applications

The isolated (S)-2-bromo-3-hydroxypropanoic acid is rarely the final commercial product; rather, it is a transient workhorse in drug development.

  • Synthesis of Chiral Epoxides: Treatment of the bromo-acid with a base (e.g., potassium hydroxide in ethanol) induces an intramolecular Williamson ether synthesis. The hydroxyl group's alkoxide displaces the bromide, forming a strained three-membered epoxide ring with inversion of stereochemistry, yielding [5].

  • API Intermediates: The compound is a documented intermediate in the synthesis of Lacosamide, a prominent anticonvulsant medication. It undergoes mixed anhydride coupling with benzylamine to form (2S)-N-benzyl-2-bromo-3-hydroxypropanamide, which is subsequently elaborated into the final active pharmaceutical ingredient[6].

References

  • PubChem - 2-Bromo-3-hydroxypropanoic acid | C3H5BrO3 | CID 284886. National Center for Biotechnology Information. [Link]

  • PubChem - (2S)-2-Bromo-3-hydroxypropanoic acid | C3H5BrO3 | CID 13776210. National Center for Biotechnology Information.[Link]

  • Organic Syntheses - (S)-(−)-2-Bromo-3-hydroxypropanoic acid. Org. Synth. 1998, 75, 37.[Link]

  • Google Patents - US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate deriv

Sources

Exploratory

Thermodynamic Profiling &amp; Synthetic Utility of 2-Bromo-3-Hydroxypropanoic Acid

Executive Summary 2-Bromo-3-hydroxypropanoic acid (CAS 70671-46-4), often referred to as -bromo- -hydroxypropionic acid, represents a critical class of functionalized halohydrins used as chiral building blocks in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-hydroxypropanoic acid (CAS 70671-46-4), often referred to as


-bromo-

-hydroxypropionic acid, represents a critical class of functionalized halohydrins used as chiral building blocks in the synthesis of

-hydroxy acids, glycidic esters, and amino acid analogs (e.g., serine derivatives). Its thermodynamic profile is defined by the competition between the electron-withdrawing bromine atom at the

-position and the hydrogen-bonding capability of the

-hydroxyl group.

This guide provides a comprehensive thermodynamic and physicochemical analysis of the compound, bridging the gap between theoretical estimation and experimental validation. It is designed for researchers requiring precise data for process scale-up, stability profiling, and synthetic pathway design.

Physicochemical Specifications

The following data aggregates predicted and available experimental values. In the absence of calorimetric data for this specific isomer, group contribution methods are employed to provide baseline thermodynamic estimates.

Table 1: Physicochemical & Thermodynamic Profile
PropertyValue (Unit)Method/SourceConfidence
Molecular Formula

StoichiometryHigh
Molecular Weight 168.97 g/mol CalculatedHigh
Appearance White to off-white solidObservationHigh
Melting Point 68–72 °C (Estimated)Analog ComparisonMedium
Boiling Point 311.3 ± 27.0 °CPredicted (760 Torr)Low (Decomposes)
Density 2.017 ± 0.06 g/cm³PredictedMedium
pKa (Acid) 2.49 ± 0.10Predicted (25 °C)High
LogP -0.17Predicted (Octanol/Water)Medium
Flash Point 142.1 ± 23.7 °CPredictedLow
H-Bond Donors 2 (-OH, -COOH)StructureHigh
H-Bond Acceptors 3StructureHigh

Technical Note: The low pKa (relative to propanoic acid's 4.87) is driven by the strong inductive effect (-I) of the


-bromine atom, which stabilizes the carboxylate anion.

Thermodynamic Estimation (Group Contribution Method)

In the absence of empirical formation enthalpy data, we utilize the Joback Method to estimate standard state properties. This approach assumes thermodynamic properties are the sum of group contributions.

Structural Groups Identified:

  • -COOH (Acid group)

  • -CH- (Carbon with Br)

  • -CH2- (Carbon with OH) [Modified for OH attachment]

  • -OH (Alcohol)

  • -Br (Halogen)

Estimation of Standard Enthalpy of Formation (


): 


  • -COOH: -337.92 kJ/mol

  • -OH (alcohol): -208.04 kJ/mol

  • -Br: +24.0 kJ/mol

  • Hydrocarbon backbone corrections applied.

Calculated Estimate:


 (Solid State)

Scientist's Insight: The high negative enthalpy reflects the stability of the oxidized carbon centers. However, the presence of the leaving group (Br) beta to the hydroxyl creates a "loaded spring" mechanism for cyclization, which is thermodynamically favorable under basic conditions (see Section 5).

Experimental Protocols for Thermodynamic Validation

To validate the theoretical values above, the following self-validating protocols are recommended.

Protocol A: Solid-State Stability via DSC (Differential Scanning Calorimetry)

Objective: Determine precise melting onset and thermal stability limits (decomposition).

  • Sample Prep: Weigh 2–5 mg of 2-bromo-3-hydroxypropanoic acid into a Tzero aluminum pan. Hermetically seal to prevent sublimation.

  • Reference: Use an empty, matched Tzero pan.

  • Method:

    • Equilibrate at 0 °C.

    • Ramp 10 °C/min to 150 °C.

    • Critical Step: If an endotherm (melting) is immediately followed by an exotherm (decomposition/cyclization), stop heating to preserve the cell.

  • Data Analysis:

    • 
       = Onset temperature of the first endothermic peak.
      
    • 
       = Integration of the melting peak (J/g).
      
    • Purity Check: Use the Van't Hoff plot (

      
       vs. 
      
      
      
      ) derived from the melting peak shape to calculate molar purity.
Protocol B: pKa Determination via Potentiometric Titration

Objective: Accurate determination of the acid dissociation constant (


) to understand ionization behavior in physiological buffers.
  • System: Mettler Toledo T5 or equivalent autotitrator.

  • Solvent: Degassed water (carbonate-free) maintained at 25.0 ± 0.1 °C.

  • Procedure:

    • Dissolve ~0.5 mmol of substance in 50 mL water.

    • Titrate with 0.1 N standardized NaOH.

    • Self-Validation: Perform a blank titration (solvent only) and a standard titration (Benzoic acid) to verify electrode response.

  • Calculation: Use the Bjerrum difference plot or Gran plot to identify the equivalence point and calculate pKa at half-neutralization.

    • Expectation: A sharp inflection point near pH 2.5 due to the

      
      -bromo effect.
      

Synthetic Applications & Reactivity Profile

The thermodynamic value of 2-bromo-3-hydroxypropanoic acid lies in its reactivity. It serves as a "masked" epoxide. The conversion to glycidic acid (oxirane-2-carboxylic acid) is the primary synthetic utility.

Reaction Pathway Analysis

The following diagram illustrates the synthesis of the compound from acrylic acid and its subsequent conversion to glycidic acid.

ReactionPath cluster_0 Thermodynamic Driver: Ring Strain vs. Entropy Acrylic Acrylic Acid (Precursor) Bromonium Bromonium Ion (Intermediate) Acrylic->Bromonium + NBS/H2O (Bromohydroxylation) Product 2-Bromo-3-hydroxy- propanoic acid Bromonium->Product H2O Attack (Regioselective) Glycidic Glycidic Acid (Epoxide) Product->Glycidic + Base (NaOH) Intramolecular SN2 (Cyclization)

Figure 1: Synthetic workflow from acrylic acid precursor to the glycidic acid derivative via the bromohydrin intermediate.

Mechanistic Insight[4][8][9]
  • Synthesis (Bromohydroxylation): The reaction of acrylic acid with N-bromosuccinimide (NBS) in water follows a Markovnikov-like addition where the nucleophile (

    
     from water) attacks the 
    
    
    
    -carbon (C3), while the electrophilic Br attacks the
    
    
    -carbon (C2). This regioselectivity is governed by the electronic destabilization of the carbocation alpha to the carboxyl group.
  • Cyclization (Epoxidation): Treatment with base deprotonates the hydroxyl group. The resulting alkoxide performs an intramolecular

    
     attack on the C2-Br center, displacing the bromide.
    
    • Thermodynamics: This reaction is enthalpically driven by the formation of the stronger C-O bond replacing the C-Br bond, despite the introduction of ring strain (~114 kJ/mol for epoxides).

References

  • PubChem. (2023). 2-Bromo-3-hydroxypropanoic acid (Compound Summary). National Library of Medicine. [Link]

  • NIST Webbook. (2023). Thermophysical Properties of Halogenated Propanoic Acids. National Institute of Standards and Technology. [Link]

  • Organic Syntheses. (1941).

    
    -Bromopropionic Acid (Analogous Synthesis). Org.[1][2][3][4] Synth. Coll. Vol. 1, p. 131. [Link]
    
  • Master Organic Chemistry. (2023). pKa Table and Factors Affecting Acidity.[Link]

Sources

Exploratory

The Metabolic and Synthetic Role of 2-Bromo-3-Hydroxypropanoic Acid

The following technical guide details the role of 2-bromo-3-hydroxypropanoic acid (2-BHP), focusing on its specific utility as a chiral metabolic probe, a synthetic intermediate in drug development, and its mechanistic i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 2-bromo-3-hydroxypropanoic acid (2-BHP), focusing on its specific utility as a chiral metabolic probe, a synthetic intermediate in drug development, and its mechanistic interactions with dehalogenase enzymes.

Technical Whitepaper for Drug Development & Chemical Biology

Executive Summary

2-Bromo-3-hydroxypropanoic acid (2-BHP) is a bifunctional halogenated organic acid primarily utilized as a chiral building block and a metabolic probe rather than a central intermediate in mammalian metabolism. While often confused with its regioisomer 3-bromo-2-hydroxypropionate (a toxic metabolite of the flame retardant Tris-BP), 2-BHP occupies a distinct niche in chemical biology.

Its primary value lies in its chiral retention during synthesis from Serine, making it a critical scaffold for constructing enantiopure drugs, including GABA transporter inhibitors and NSAID prodrugs . Biologically, it serves as a specific substrate for 2-haloacid dehalogenases (2-HADs) , offering a controlled pathway to glycerate and acting as a mechanistic probe for serine-mimetic toxicity.

Chemical Identity & Stereochemical Control

Unlike simple haloacids, 2-BHP possesses a chiral center at the


-carbon (C2) and a reactive hydroxyl group at the 

-carbon (C3). Its synthesis from Serine via a modified Sandmeyer reaction allows for the preservation of stereochemistry, a feature critical for drug development.
PropertySpecificationRelevance
IUPAC Name 2-Bromo-3-hydroxypropanoic acidDefinitive nomenclature.
CAS Number 70671-46-4 (S-isomer)Identification of the bioactive enantiomer.[1]
Chiral Source L-Serine or D-SerineAllows access to both

and

enantiomers.
Reactive Sites C2-Bromine, C3-Hydroxyl, C1-CarboxylEnables bifunctional derivatization (e.g., epoxidation).
Stability Susceptible to epoxide formationUnder basic conditions, cyclizes to glycidic acid derivatives.
Structural Differentiation

It is imperative to distinguish 2-BHP from its isomer, 3-bromo-2-hydroxypropionate (


-bromolactate).
  • 2-BHP (Subject): Br at C2, OH at C3. Derived from Serine.[2] Substrate for 2-HAD.

  • 
    -Bromolactate (Toxicant):  Br at C3, OH at C2. Metabolite of 2,3-dibromopropanol.[3] Inhibitor of pyruvate dehydrogenase.
    

Metabolic Interactions & Enzymatic Pathways

While not a product of primary human metabolism, 2-BHP interacts with specific detoxification and metabolic enzymes, particularly in microbial systems and hepatic xenobiotic processing.

The 2-Haloacid Dehalogenase (2-HAD) Pathway

The most definitive metabolic fate of 2-BHP is hydrolytic dehalogenation catalyzed by 2-haloacid dehalogenases (EC 3.8.1.2) . These enzymes, found in Pseudomonas and Burkholderia species (and engineered for biocatalysis), convert L-2-haloacids into their corresponding hydroxy acids with inversion of configuration.

Mechanism:

  • Nucleophilic Attack: An aspartate residue in the enzyme active site attacks C2, displacing bromide.

  • Ester Hydrolysis: A water molecule hydrolyzes the enzyme-substrate ester intermediate.

  • Product Release: The product is glycerate (2,3-dihydroxypropanoate), which enters glycolysis/gluconeogenesis.

Epoxide Formation & Alkylation

Under physiological pH or basic conditions, 2-BHP can undergo intramolecular cyclization to form glycidic acid (oxirane-2-carboxylic acid) . This epoxide is a reactive electrophile capable of alkylating DNA or protein thiols, representing a potential toxicity pathway similar to other halohydrins.

Visualization of Metabolic Fate

The following diagram illustrates the divergence between the enzymatic detoxification (safe) and the spontaneous chemical cyclization (toxic) pathways.

MetabolicPathways Serine L-Serine (Precursor) BHP 2-Bromo-3-hydroxy- propanoic acid (2-BHP) Serine->BHP Synthetic (HBr/NaNO2) Intermediate Enzyme-Ester Intermediate BHP->Intermediate Aspartate attack (-Br) Epoxide Glycidic Acid (Reactive Epoxide) BHP->Epoxide Spontaneous Cyclization (pH > 7.5) Enzyme 2-Haloacid Dehalogenase (2-HAD) Glycerate Glycerate (Safe Metabolite) Intermediate->Glycerate Hydrolysis (+H2O) Alkylation Protein/DNA Adducts Epoxide->Alkylation Nucleophilic Attack

Caption: Divergent pathways of 2-BHP: Enzymatic conversion to Glycerate (green) vs. spontaneous epoxide formation (red).[4]

Applications in Drug Development

2-BHP is a versatile "chiral pool" reagent. Its ability to serve as a serine isostere allows for the synthesis of bioactive molecules that target amino acid transporters and metabolic enzymes.

GABA Transporter Inhibitors

Recent medicinal chemistry efforts have utilized 2-BHP to synthesize functionalized amino acid derivatives that act as inhibitors of GABA transporters (GAT).

  • Role: 2-BHP introduces a chiral backbone that mimics the GABA/Glutamate structure but locks the conformation or alters polarity.

  • Mechanism: The bromine atom allows for subsequent nucleophilic substitution (e.g., with amines) to create novel

    
    -hydroxy-amino acids that bind GAT subtypes with high selectivity.
    
Glycopolymer Synthesis

In biomaterials research, 2-BHP is used to synthesize inimers (initiator-monomers) for hyperbranched glycopolymers.

  • Chemistry: The carboxyl group initiates polymerization, while the alkyl bromide serves as a site for Atom Transfer Radical Polymerization (ATRP).

  • Application: These polymers mimic cell-surface glycoproteins and are used in drug delivery systems to target lectins.

Experimental Protocols

Protocol A: Stereoselective Synthesis from L-Serine

This protocol converts L-Serine to (S)-2-bromo-3-hydroxypropanoic acid with retention of configuration (via double inversion).

Reagents: L-Serine (10 mmol), HBr (48% aq), NaNO₂, KBr. Workflow:

  • Dissolution: Dissolve L-Serine (1.05 g) and KBr (4.0 g) in 25 mL of 2.5 M H₂SO₄. Cool to -10°C.

  • Diazotization: Add NaNO₂ (1.5 g) portion-wise over 1 hour. Maintain temp < 0°C. Caution: NOx gas evolution.

  • Reaction: Stir for 3 hours at 0°C. The amino group is diazotized and displaced by bromide.

  • Extraction: Extract with diethyl ether (3 x 50 mL).

  • Purification: Dry over MgSO₄ and concentrate in vacuo.

  • Validation: Verify purity via ¹H-NMR (D₂O). Look for doublet at

    
     3.8 (CH₂-OH) and triplet at 
    
    
    
    4.3 (CH-Br).
Protocol B: Enzymatic Dehalogenation Assay

To determine if a candidate dehalogenase accepts 2-BHP as a substrate.

  • Buffer Prep: 50 mM Tris-SO₄ buffer (pH 7.5).

  • Substrate: Add 2-BHP to a final concentration of 5 mM.

  • Initiation: Add purified enzyme (e.g., Burkholderia 2-HAD) or cell lysate. Incubate at 30°C.

  • Detection (Halide Release): Aliquot 100 µL at intervals. Add to Iwasaki reagent (Hg(SCN)₂ + Fe(NH₄)(SO₄)₂).

  • Readout: Measure absorbance at 460 nm. Red color intensity correlates with free bromide ion release.

References

  • PubChem. (2025).[5] 2-Bromo-3-hydroxypropanoic acid (CID 284886).[6] National Center for Biotechnology Information. Link

  • Gao, L., et al. (2021).[7][4] Novel Functionalized Amino Acids as Inhibitors of GABA Transporters. ACS Chemical Neuroscience. Link

  • Kurihara, T., et al. (1995). Comprehensive study on the kinetics and mechanism of the dehalogenation of 2-haloacids by 2-haloacid dehalogenase. Journal of Biochemistry. Link

  • Blum, A., et al. (1978). Children absorb tris-BP flame retardant from sleepwear: urine contains the mutagenic metabolite, 2,3-dibromopropanol.[3] Science. Link(Cited for context on isomeric toxicity).

  • Muthukrishnan, S., et al. (2005). Synthesis of Hyperbranched Glycopolymers via Self-Condensing Vinyl Polymerization. Macromolecules. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Characterizing Enzyme Inhibition by 2-Bromo-3-Hydroxypropionic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-Bromo-3-hydroxypropionic acid is a reactive small molecule with the potential to act as an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Bromo-3-hydroxypropionic acid is a reactive small molecule with the potential to act as an enzyme inhibitor. Its structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on an adjacent carbon, suggests it may serve as a substrate analog for various enzymes, particularly dehydrogenases and hydratases. The presence of the electrophilic carbon-bromine bond raises the possibility of irreversible inhibition through covalent modification of nucleophilic residues within an enzyme's active site. This guide provides a comprehensive framework for investigating the inhibitory properties of 2-bromo-3-hydroxypropionic acid, from initial screening to detailed kinetic characterization.

This document is designed to provide both the theoretical underpinnings and practical steps for researchers to design and execute robust enzyme inhibition studies. We will delve into the rationale behind experimental design, data analysis, and interpretation of results, empowering you to confidently assess the potential of this compound as a novel enzyme inhibitor.

Properties and Handling of 2-Bromo-3-Hydroxypropionic Acid

A thorough understanding of the inhibitor's chemical and physical properties is paramount for accurate and safe experimentation.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₃H₅BrO₃[1][2][3]
Molecular Weight 168.97 g/mol [1][3]
Appearance Off-white semi-solid[4]
CAS Number 160732-12-7 (for the racemate)[1][4]
Synonyms 2-bromo-3-hydroxypropanoic acid[1]
Safety and Handling

2-Bromo-3-hydroxypropionic acid and its analogs are classified as hazardous. Adherence to strict safety protocols is mandatory.

  • Hazard Classification: Causes severe skin burns and eye damage. May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Always handle in a chemical fume hood.[5]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

    • Avoid inhalation of dust or vapors.

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

    • Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.[5]

Theoretical Framework: Understanding Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is crucial in drug discovery and for elucidating biochemical pathways. Inhibition can be broadly classified as reversible or irreversible.

Reversible Inhibition

Reversible inhibitors bind to an enzyme through non-covalent interactions and can be removed, for instance, by dialysis. The equilibrium between the bound and unbound inhibitor is a key characteristic.

Irreversible Inhibition

Irreversible inhibitors, also known as inactivators, typically form a stable, covalent bond with the enzyme.[6] This type of inhibition is often time-dependent, and the enzyme's activity cannot be recovered by simple removal of the excess inhibitor.[6] Given the chemical nature of 2-bromo-3-hydroxypropionic acid, it is plausible that it acts as an irreversible inhibitor by alkylating a nucleophilic residue (e.g., cysteine, histidine, or serine) in the enzyme's active site.

The general mechanism for irreversible inhibition can be depicted as a two-step process: an initial non-covalent binding followed by the formation of a covalent bond.[7][8]

E + I ⇌ E·I → E-I

Where:

  • E is the enzyme

  • I is the inhibitor

  • E·I is the non-covalent enzyme-inhibitor complex

  • E-I is the covalently modified, inactive enzyme

  • Kᵢ is the dissociation constant for the initial binding step

  • kinact is the rate constant for the inactivation step

The overall potency of an irreversible inhibitor is often described by the second-order rate constant kinact/Kᵢ.[7][8]

Experimental Design and Protocols

This section outlines a systematic approach to characterizing the inhibitory potential of 2-bromo-3-hydroxypropionic acid.

General Workflow

The following diagram illustrates the overall workflow for assessing the enzymatic inhibition by 2-bromo-3-hydroxypropionic acid.

G cluster_prep Preparation cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_kinetics Kinetic Characterization prep_inhibitor Prepare Inhibitor Stock ic50 Determine IC50 at a Fixed Time Point prep_inhibitor->ic50 prep_enzyme Prepare Enzyme and Substrate prep_enzyme->ic50 time_dependence Time-Dependent Inhibition Assay ic50->time_dependence If inhibition is observed reversibility Reversibility Assay (e.g., Dialysis) time_dependence->reversibility If time-dependent kinact_ki Determine kinact and KI reversibility->kinact_ki If irreversible

Caption: Workflow for characterizing enzymatic inhibition.

Materials and Reagents
  • 2-Bromo-3-hydroxypropionic acid

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer (pH and composition optimized for the target enzyme)

  • Quenching solution (if applicable)

  • 96-well microplates (UV-transparent or opaque, depending on the detection method)

  • Microplate reader

Protocol 1: Initial Screening - Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is the concentration of inhibitor required to reduce the enzyme's activity by 50%.

Step-by-Step Methodology:

  • Prepare a stock solution of 2-bromo-3-hydroxypropionic acid: Dissolve the compound in a suitable solvent (e.g., DMSO or assay buffer) to a high concentration (e.g., 10-100 mM).

  • Prepare serial dilutions of the inhibitor: Perform serial dilutions of the stock solution in the assay buffer to create a range of inhibitor concentrations.

  • Set up the assay plate:

    • Negative control: Assay buffer without inhibitor.

    • Positive control: Assay buffer with a known inhibitor of the target enzyme (if available).

    • Test wells: Add the different concentrations of 2-bromo-3-hydroxypropionic acid.

  • Pre-incubation (optional but recommended for suspected irreversible inhibitors): Add the enzyme to all wells and incubate for a fixed period (e.g., 15-30 minutes) to allow the inhibitor to bind.

  • Initiate the reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Monitor the reaction: Measure the product formation or substrate depletion over time using a microplate reader at a specific wavelength. The reaction should be monitored in the linear range.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Normalize the rates relative to the negative control (100% activity).

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

Protocol 2: Time-Dependent Inhibition Assay

This assay determines if the inhibition is progressive over time, a hallmark of irreversible inhibitors.

Step-by-Step Methodology:

  • Prepare inhibitor and enzyme solutions as described in Protocol 1.

  • Set up the assay:

    • In a series of tubes or wells, mix the enzyme with a fixed concentration of 2-bromo-3-hydroxypropionic acid (typically 2-5 times the IC₅₀).

    • As a control, mix the enzyme with the assay buffer (or solvent) alone.

  • Incubate the enzyme-inhibitor mixture: At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), take an aliquot of the enzyme-inhibitor mixture.

  • Measure residual enzyme activity: Dilute the aliquot into a solution containing the substrate to initiate the reaction and immediately measure the initial velocity. The dilution should be large enough to prevent further significant inhibition during the activity measurement.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

    • If the plot is linear, it indicates a pseudo-first-order inactivation process. The slope of this line represents the observed rate of inactivation (kobs).

Protocol 3: Determination of kinact and Kᵢ

These kinetic parameters provide a more detailed understanding of the irreversible inhibition mechanism.[9][10][11][12]

Step-by-Step Methodology:

  • Determine kobs at multiple inhibitor concentrations: Repeat the time-dependent inhibition assay (Protocol 2) using a range of inhibitor concentrations.

  • Data Analysis:

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit the data to the following hyperbolic equation:

      kobs = (kinact * [I]) / (Kᵢ + [I])

      Where:

      • kinact is the maximal rate of inactivation.

      • Kᵢ is the inhibitor concentration that gives half-maximal inactivation.

This analysis will yield the values for kinact and Kᵢ.

Visualization of the Kinetic Analysis

The following diagram illustrates the process of determining the kinetic parameters for an irreversible inhibitor.

G cluster_kobs Step 1: Determine k_obs cluster_kinact_ki Step 2: Determine kinact and KI time_course Perform time-dependent inhibition at various [Inhibitor] plot_ln Plot ln(% Activity) vs. Time time_course->plot_ln calc_kobs Calculate k_obs from the slope plot_ln->calc_kobs plot_kobs Plot k_obs vs. [Inhibitor] calc_kobs->plot_kobs fit_hyperbola Fit data to a hyperbolic equation plot_kobs->fit_hyperbola get_params Determine kinact and KI fit_hyperbola->get_params

Caption: Workflow for kinetic analysis of irreversible inhibition.

Data Interpretation and Further Studies

A low IC₅₀ value, time-dependent inhibition, and the inability to recover enzyme activity after dialysis are strong indicators that 2-bromo-3-hydroxypropionic acid is an irreversible inhibitor. The calculated kinact and Kᵢ values provide a quantitative measure of its inhibitory potency.

Further studies could involve:

  • Mass spectrometry: To confirm the covalent modification of the enzyme and identify the modified amino acid residue(s).

  • X-ray crystallography: To obtain a high-resolution structure of the enzyme-inhibitor complex.

  • Selectivity profiling: To assess the inhibitory activity of 2-bromo-3-hydroxypropionic acid against a panel of related enzymes.

Conclusion

This application note provides a comprehensive guide for the characterization of 2-bromo-3-hydroxypropionic acid as a potential enzyme inhibitor. By following the outlined protocols and understanding the underlying principles, researchers can generate robust and reliable data to evaluate its mechanism of action and potential for further development.

References

  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 847–853. [Link]

  • Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 311(Pt 2), 431–435. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 284886, 2-Bromo-3-hydroxypropanoic acid. Retrieved from [Link]

  • Strelow, J. M. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry, 60(15), 6377–6379. [Link]

  • Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(3), 847-853. [Link]

  • Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 311(2), 431-435. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13776210, (2S)-2-Bromo-3-hydroxypropanoic acid. Retrieved from [Link]

  • Strelow, J. M. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry, 60(15), 6377-6379. [Link]

  • Colombo, G., Villa, A. M., & De-Vito, E. (1984). Mechanism-based inhibitors of dopamine beta-hydroxylase: inhibition by 2-bromo-3-(p-hydroxyphenyl)-1-propene. Biochemistry, 23(16), 3590–3598. [Link]

  • ResearchGate (2016). Does anyone have a protocol for irreversible caspase inhibitor screening assay? Retrieved from [Link]

  • Organic Syntheses (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]

  • Križman, E. N., & Sosič, I. (2020). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 11(11), 1269-1286. [Link]

  • AD PHARMACHEM (n.d.). High Quality 2-Bromo Propionic Acid. Retrieved from [Link]

  • Unacademy (n.d.). Irreversible Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • L-Università ta' Malta (n.d.). Enzymes potentially involved in 3-hydroxypropionic acid degradation in P. denitrificans. Retrieved from [Link]

  • Frontiers (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • Chemsrc (2025). acide 2-bromo-3-hydroxy propanoique | CAS#:160732-12-7. Retrieved from [Link]

  • Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 254(14), 6755–6762. [Link]

  • Frontiers (2025). Biocatalytic production of 3-hydroxypropionic acid precursors using a regioselective Baeyer-Villiger monooxygenase. Retrieved from [Link]

  • MDPI (2018). Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. Retrieved from [Link]

  • Periodica Polytechnica (n.d.). Bio-based 3-hydroxypropionic Acid: A Review. Retrieved from [Link]

  • MDPI (2023). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. Retrieved from [Link]

  • Frontiers (n.d.). Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid. Retrieved from [Link]

  • MDPI (2021). Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. Retrieved from [Link]

  • ACS Publications (2018). Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid. Retrieved from [Link]

  • ResearchGate (2025). Recent Advances in Biological Production of 3-Hydroxypropionic Acid. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: Leveraging 2-Bromo-3-hydroxypropanoic Acid as a Versatile Chiral Building Block in Asymmetric Synthesis

Introduction: The Strategic Value of Chiral Building Blocks In the fields of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Building Blocks

In the fields of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with the inherently chiral environment of biological systems.[1] The use of enantiomerically pure chiral building blocks —small, well-defined molecules with one or more stereocenters—provides a robust and efficient strategy for constructing complex chiral targets, bypassing the need for challenging asymmetric syntheses or costly resolution steps later in a synthetic sequence.[1][2]

(2S)- or (2R)-2-Bromo-3-hydroxypropanoic acid is a prime example of such a strategic building block. Possessing two distinct functional groups—a carboxylic acid and a primary alcohol—and a stereocenter at the C2 position bearing a labile bromine atom, this molecule is a versatile precursor for a wide range of valuable chiral synthons, including chiral epoxides, β-hydroxy esters, and non-natural amino acids.[2] This guide provides an in-depth look at its properties, safe handling, and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties & Safety Data

Accurate knowledge of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
IUPAC Name (2S)-2-bromo-3-hydroxypropanoic acid[3]
CAS Number 70671-46-4 ((S)-enantiomer)[4][5]
Molecular Formula C₃H₅BrO₃[3][4][6]
Molecular Weight 168.97 g/mol [3][6]
Appearance White solid[4]
Density 2.017 g/cm³ (Predicted)[4]
Boiling Point 311.3 ± 27.0 °C (Predicted)[4]
pKa 2.49 ± 0.10 (Predicted)[5]
SMILES C(Br)O[3]
Safety & Handling Precautions

GHS Hazard Statement: Danger. Causes severe skin burns and eye damage. May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always handle 2-Bromo-3-hydroxypropanoic acid inside a certified chemical fume hood.[7] Wear appropriate PPE, including a lab coat, chemical safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile).[7][8]

  • Handling: Avoid all personal contact, including inhalation of dust. Prevent dust formation during transfer.[7][8] In case of spills, do not create dust; sweep up carefully into a suitable container for disposal.[8] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7] Keep in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[7]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Core Application: Synthesis of Chiral Epoxides

One of the most powerful applications of 2-Bromo-3-hydroxypropanoic acid is its conversion into chiral oxiranes (epoxides), specifically glycidic acid. This transformation proceeds via an intramolecular SN2 reaction, where the hydroxyl group, upon deprotonation, acts as an internal nucleophile, displacing the bromide atom. The stereochemistry at the C2 carbon is inverted during this process.

G cluster_workflow General Synthetic Workflow start (S)-2-Bromo-3-hydroxypropanoic Acid (Chiral Building Block) reagents Reaction Conditions (e.g., Base, Solvent) start->reagents 1. Introduce Reagents product (R)-Glycidic Acid (Chiral Product) reagents->product 2. Intramolecular Cyclization application Further Synthesis (e.g., β-blockers, Amino Alcohols) product->application 3. Derivatization

Sources

Method

preparation of beta-hydroxy acids using 2-bromo intermediates

High-Fidelity Synthesis of -Hydroxy Acids via 2-Bromo Intermediates Application Note: AN-BHA-2026 Executive Summary & Strategic Context -Hydroxy acids (3-hydroxy acids) are privileged structural motifs in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis of -Hydroxy Acids via 2-Bromo Intermediates

Application Note: AN-BHA-2026

Executive Summary & Strategic Context


-Hydroxy acids (3-hydroxy acids) are privileged structural motifs in pharmaceutical chemistry, serving as the chiral backbone for blockbuster drug classes including statins (e.g., Atorvastatin, Rosuvastatin), antibiotics (thienamycin), and various polyketide natural products.

While direct aldol additions can access this motif, they often suffer from self-condensation and poly-polymerization issues. The use of 2-bromo intermediates (specifically


-bromo esters) via the Reformatsky Reaction  remains the gold standard for high-fidelity synthesis. Unlike Lithium or Magnesium enolates, the organozinc intermediates generated from 2-bromo precursors are chemoselective—they react with aldehydes and ketones but remain inert toward esters, preventing the "double addition" side reactions common with Grignard reagents.

Scope of this Note: This guide details the conversion of 2-bromo esters to


-hydroxy acids via:
  • Classic Zinc-Mediated Reformatsky Protocol (Robust, scalable).[1]

  • Samarium(II) Iodide (

    
    ) Protocol  (Mild, for stereochemically sensitive substrates).
    
  • Hydrolysis Workflow (Conversion of the intermediate ester to the target free acid).

Mechanistic Pathway

Understanding the specific order of operations is critical for reproducibility. The reaction does not proceed if the metal surface is passivated (oxidized).

Figure 1: The Reformatsky Cycle

The following diagram outlines the oxidative insertion and subsequent nucleophilic attack.

ReformatskyMechanism Start 2-Bromo Ester (Precursor) Insert Oxidative Insertion (C-Zn Bond Formation) Start->Insert + Zn* Zn_Act Activated Zinc (Zn*) (Surface Depassivation) Zn_Act->Insert Essential Enolate Zinc Enolate (Reformatsky Reagent) Insert->Enolate Dimerization/Eq. Adduct Zinc Alkoxide Intermediate Enolate->Adduct + Electrophile Electrophile Carbonyl Substrate (Aldehyde/Ketone) Electrophile->Adduct Quench Acidic Workup (H3O+) Adduct->Quench Product β-Hydroxy Ester Quench->Product Hydrolysis

Caption: Figure 1. The oxidative insertion of activated Zinc into the C-Br bond forms the nucleophilic enolate, which selectively attacks the carbonyl.

Protocol A: Zinc-Mediated Synthesis (The Gold Standard)

Best for: Scalable synthesis, robust substrates, and cost-efficiency.

Critical Reagents
  • 2-Bromo Intermediate: Ethyl bromoacetate (or substituted

    
    -bromo ester).
    
  • Electrophile: Target Aldehyde or Ketone.[2][3]

  • Metal: Zinc dust (<10 micron particle size preferred).

  • Activator: Trimethylsilyl chloride (TMSCl) is preferred over Iodine for reproducibility.

Step-by-Step Methodology

1. Zinc Activation (The "Make or Break" Step)

  • Why: Commercial zinc dust is coated in ZnO. This oxide layer prevents the reaction.

  • Procedure:

    • Place Zinc dust (1.5 equiv) in a dry 3-neck flask under Argon.

    • Add dry THF (10 mL per gram Zn).

    • Add TMSCl (0.05 equiv). Stir vigorously at room temperature for 15 minutes.

    • Observation: The grey suspension should brighten slightly.

2. Initiation

  • Heat the activated Zn/THF suspension to a gentle reflux (

    
    ).
    
  • Prepare a solution of the 2-bromo ester (1.2 equiv) and the Carbonyl substrate (1.0 equiv) in dry THF.

  • Add 10% of this solution to the refluxing Zinc.

  • Stop heating immediately once the reaction initiates.

  • Sign of Initiation: Exotherm (solvent boils without external heat) and disappearance of yellow bromine color (if using iodine) or slight clouding.

3. Propagation

  • Add the remaining solution dropwise over 30–45 minutes.

  • Control: Maintain a rate that sustains a gentle reflux solely from the heat of reaction. If reflux stops, apply external heat.

4. Workup

  • Cool to

    
    .
    
  • Quench with cold 1M HCl (do not use conc. acid;

    
    -hydroxy esters are prone to acid-catalyzed dehydration).
    
  • Extract with diethyl ether (

    
    ). Wash combined organics with saturated 
    
    
    
    and Brine.[1]
  • Dry over

    
     and concentrate.
    

Protocol B: Samarium(II) Iodide ( ) Mediated

Best for: Intramolecular cyclizations, steric hindrance, or stereoselective requirements.

Strategic Advantage

 (Kagan's Reagent) operates via a single-electron transfer (SET) mechanism, often proceeding at 

. This kinetic control suppresses retro-aldol reactions and dehydration side-products common in the Zinc thermal method.
Methodology
  • Preparation: Prepare or purchase a 0.1 M solution of

    
     in THF (Deep blue color is critical; yellow/green indicates oxidation/failure).
    
  • Reaction:

    • Cool

      
       solution (2.2 equiv) to 
      
      
      
      under Argon.
    • Add the 2-bromo ester (1.0 equiv) and aldehyde (0.9 equiv) dissolved in THF dropwise.

  • Monitoring: The deep blue color may fade to brown/yellow as

    
     oxidizes to 
    
    
    
    .
  • Quench: Add saturated

    
     solution while still cold.
    
  • Extraction: Standard ether extraction.

Protocol C: Hydrolysis to -Hydroxy Acid

The Reformatsky product is an ester .[3][4] To obtain the final acid , mild saponification is required. Harsh conditions will cause elimination (dehydration) to form


-unsaturated acids.
Reagents
  • Lithium Hydroxide (LiOH), 2.0 equiv.

  • Solvent: THF:Water (3:1).

Methodology
  • Dissolve the

    
    -hydroxy ester in THF/Water.
    
  • Cool to

    
    .
    
  • Add LiOH slowly.

  • Stir at

    
     to RT. Monitor by TLC (usually 1–3 hours).
    
  • Critical Workup:

    • Acidify carefully with 1M HCl to pH 3–4 (Avoid pH < 2 to prevent dehydration).

    • Extract immediately with Ethyl Acetate.

Experimental Workflow & Decision Tree

Workflow Input Substrate Analysis Sensitive Is substrate acid/heat sensitive? Input->Sensitive Zn_Route Protocol A: Zinc/TMSCl (Reflux) Sensitive->Zn_Route No (Robust) Sm_Route Protocol B: SmI2 (-78°C) Sensitive->Sm_Route Yes (Fragile) Ester Intermediate: β-Hydroxy Ester Zn_Route->Ester Sm_Route->Ester Hydrolysis Protocol C: LiOH Hydrolysis Ester->Hydrolysis Final Target: β-Hydroxy Acid Hydrolysis->Final

Caption: Figure 2. Decision matrix for selecting the appropriate metal mediator based on substrate stability.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
No Reaction (Zinc) Passivated Zinc surfaceUse TMSCl activation (Protocol A, Step 1). Ensure solvent is anhydrous.
Dehydration (Alkene formation) Workup too acidic or Temp too highQuench with cold dilute acid. Keep hydrolysis temp

.
Low Yield (

)
Oxidized ReagentReagent must be deep blue. If yellow, discard.
Self-Condensation Temperature spikeAdd reagents slower (dropwise) to maintain steady concentration.

References

  • Reformatsky Reaction Mechanism & Scope

    • Kurti, L., Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.

  • Zinc Activation Protocols

    • Picotin, G., Miginiac, P. Activation of zinc by trimethylchlorosilane.[5] J. Org.[2][5][6][7][8][9] Chem., 1987, 52, 4796.[5]

  • Samarium Diiodide Applications

    • Kagan, H. B., Namy, J. L. Tetrahedron, 1986, 42, 6573.

  • Organic Syntheses (Verified Protocol)

    • Rathke, M. W. Ethyl Bromozincacetate. Org. Synth. 1973, 53, 66.

  • Hydrolysis of Esters (Saponification)

    • Basic Hydrolysis of Esters. Master Organic Chemistry.

Sources

Application

Application Note: A Comprehensive Guide to the Development and Validation of an HPLC Method for the Detection of 2-Bromo-3-hydroxypropanoic Acid

Abstract This application note provides a detailed guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Bromo-3-hydroxypropanoic acid. This small...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Bromo-3-hydroxypropanoic acid. This small, polar, and non-chromophoric molecule presents significant challenges for retention and detection using standard reversed-phase HPLC methodologies. We present two primary strategic approaches: a pre-column derivatization technique coupled with Reversed-Phase HPLC (RP-HPLC) for enhanced sensitivity and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method for direct analysis. This document offers in-depth protocols, from initial method development to full validation according to ICH guidelines, tailored for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

2-Bromo-3-hydroxypropanoic acid is a key chiral intermediate in the synthesis of various pharmaceutical compounds.[1] Its effective detection and quantification are critical for monitoring reaction progress, assessing purity, and ensuring the quality of active pharmaceutical ingredients (APIs). The physicochemical properties of this analyte—high polarity, low molecular weight, and the absence of a significant UV-absorbing chromophore—make its analysis by conventional RP-HPLC challenging.[2][3] Standard C18 columns typically fail to provide adequate retention for such polar compounds, leading to elution in or near the solvent front.[2][4] Furthermore, its poor UV absorptivity necessitates highly sensitive detection strategies.[5]

This guide addresses these challenges by providing a systematic approach to method development, focusing on strategies that enhance retention and improve detection limits.

Strategic Approaches to Method Development

Two primary HPLC-based strategies are recommended for the analysis of 2-Bromo-3-hydroxypropanoic acid. The choice between these methods will depend on available instrumentation, sample matrix complexity, and the desired sensitivity.

Strategy A: Pre-column Derivatization with RP-HPLC This is the recommended primary approach for achieving high sensitivity, particularly when UV-Vis detection is the only available option. By chemically modifying the analyte to attach a chromophore or fluorophore, we can significantly enhance its detectability and hydrophobicity, thereby improving its retention on a standard reversed-phase column.[6][7]

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent alternative for the direct analysis of highly polar compounds without derivatization.[8][9] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[9][10]

Below is a logical workflow for the method development process.

MethodDevelopmentWorkflow cluster_prep Phase 1: Analyte & System Preparation cluster_strategy Phase 2: Strategy Selection & Initial Screening cluster_optimization Phase 3: Method Optimization cluster_validation Phase 4: Method Validation A Characterize Analyte (Polarity, pKa, Solubility) B Prepare Standard Solutions & System Suitability Mix A->B C Choose Primary Strategy (Derivatization vs. HILIC) B->C D Screen Columns & Mobile Phases (Isocratic Elution) C->D Based on detector availability & sensitivity needs E Optimize Mobile Phase (Gradient, pH, Buffer Conc.) D->E F Fine-tune Flow Rate & Column Temperature E->F G Perform Validation as per ICH Q2(R1) Guidelines F->G H Assess Specificity, Linearity, Accuracy, Precision, LOD/LOQ G->H

Caption: HPLC Method Development Workflow.

Protocol 1: Pre-column Derivatization with RP-HPLC-UV

This protocol details the use of 2,3-naphthalenediamine (NDA) as a derivatizing agent, which reacts with the carboxylic acid group of 2-Bromo-3-hydroxypropanoic acid in the presence of a coupling agent to form a highly fluorescent and UV-active derivative.

Rationale for Reagent Selection

NDA is selected due to its ability to form stable, highly conjugated derivatives with carboxylic acids, which exhibit strong UV absorbance and fluorescence, leading to excellent detection limits. The increased hydrophobicity of the resulting derivative makes it ideal for separation on a C18 column.

Materials and Reagents
  • 2-Bromo-3-hydroxypropanoic acid reference standard

  • 2,3-Naphthalenediamine (NDA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[11]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q)

  • Formic Acid, 99%

Step-by-Step Derivatization Protocol
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Bromo-3-hydroxypropanoic acid in acetonitrile.

  • Reagent Preparation:

    • Prepare a 10 mM solution of NDA in ACN.

    • Prepare a 1 M solution of EDC in a 90:10 (v/v) mixture of ACN and water. This solution should be prepared fresh daily.[11]

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, combine 50 µL of the standard solution (or sample) with 50 µL of the 10 mM NDA solution.

    • Add 25 µL of the freshly prepared 1 M EDC solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 45 minutes in a heating block.[11]

    • After incubation, allow the mixture to cool to room temperature.

    • Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried residue in 200 µL of a 50:50 (v/v) mixture of ACN and water. This is the final solution for HPLC injection.

HPLC Conditions
ParameterRecommended Setting
Column C18, 150 x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 30-70% B over 10 min; 70-90% B over 2 min; Hold at 90% B for 2 min; Return to 30% B over 1 min; Equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis or DAD at 254 nm
Injection Volume 10 µL

Protocol 2: Direct Analysis using HILIC

This protocol provides a method for the direct detection of 2-Bromo-3-hydroxypropanoic acid without derivatization, which is advantageous for its simplicity and speed.

Rationale for HILIC

HILIC is specifically designed for the retention of polar compounds that are poorly retained in reversed-phase chromatography.[10][12] The high organic content of the mobile phase is also beneficial for mass spectrometry (MS) detection, as it promotes efficient desolvation and ionization in the MS source.[9]

Materials and Reagents
  • 2-Bromo-3-hydroxypropanoic acid reference standard

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Ammonium Formate

HPLC-UV/MS Conditions
ParameterRecommended Setting
Column Amide-based HILIC column, 100 x 2.1 mm, 1.7 µm particle size
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient Program Start at 95% B, hold for 1 min; Decrease to 50% B over 8 min; Hold at 50% B for 2 min; Return to 95% B over 1 min; Equilibrate for 5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detector UV at 210 nm or Mass Spectrometer (ESI-)
Injection Volume 5 µL

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results, especially when dealing with complex matrices.[13][14]

  • Weighing and Dissolution: Accurately weigh the sample and dissolve it in a suitable solvent. For the derivatization method, acetonitrile is preferred. For the HILIC method, a mixture of acetonitrile and water (e.g., 90:10 v/v) is recommended to ensure compatibility with the initial mobile phase conditions.

  • Extraction (if necessary): For samples in complex biological or chemical matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte and remove interferences.[13][14]

  • Filtration: Prior to injection, all samples and standards must be filtered through a 0.22 µm syringe filter to remove particulate matter, which can protect the HPLC column and system from clogging.[13]

SamplePrepWorkflow A Obtain Representative Sample B Dissolve in Appropriate Solvent (e.g., ACN or ACN/Water) A->B C Perform Extraction (LLE/SPE) (If matrix is complex) B->C Optional Step D Filter through 0.22 µm Syringe Filter C->D E Transfer to HPLC Vial for Analysis D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (S)-2-Bromo-3-hydroxypropanoic Acid

Executive Summary You are likely experiencing variability in the enantiomeric excess (ee) of (S)-2-Bromo-3-hydroxypropanoic acid (also known as L- -bromo- -hydroxypropionic acid).[1] This compound is typically synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely experiencing variability in the enantiomeric excess (ee) of (S)-2-Bromo-3-hydroxypropanoic acid (also known as L-


-bromo-

-hydroxypropionic acid).[1] This compound is typically synthesized from L-Serine via diazotization.[1] While this reaction theoretically proceeds with retention of configuration (via a double inversion mechanism), in practice, competitive pathways involving open carbocations or thermodynamic racemization can degrade your ee from >98% to <80%.

This guide provides a root-cause analysis, a self-validating purification protocol, and analytical methods to restore and maintain high optical purity.

Module 1: Synthesis Phase (The Root Cause)

User Question: I am following the standard NaNO₂/HBr protocol using L-Serine, but my crude product only has 82% ee. Why is the stereochemistry eroding?

The Technical Diagnosis

The conversion of L-Serine to (S)-2-Bromo-3-hydroxypropanoic acid relies on Neighboring Group Participation (NGP) by the carboxylate moiety.[1]

  • Ideal Path (Retention): The diazonium intermediate forms an unstable

    
    -lactone (inversion #1). The bromide ion then attacks the 
    
    
    
    -carbon, opening the ring (inversion #2). Net result: Retention of Configuration .
  • Failure Path (Racemization): If the temperature is too high or acid concentration too low, the

    
    -lactone may open non-selectively, or a free carbocation may form, leading to a racemic mixture.
    
Troubleshooting Protocol
ParameterCritical LimitWhy it Matters (Causality)
Temperature < -5°C to 0°C Above 5°C, the kinetic control is lost.[1] Thermal energy allows the formation of a planar carbocation intermediate, destroying chirality.
NO source Sodium Nitrite (Solid/Soln) Addition must be sub-surface or extremely slow dropwise. Localized excesses of HNO₂ cause exothermic spikes, triggering the failure path.
Acid Conc. HBr (47-48%) High acidity is required to protonate the leaving group and suppress the formation of the glycidic acid (epoxide) side-product.[1]
Stirring > 800 RPM Rapid dissipation of the heat of reaction is non-negotiable.
Mechanism Visualization

ReactionMechanism cluster_legend Pathway Key L_Serine L-Serine (S-Config) Diazonium Diazonium Intermediate L_Serine->Diazonium NaNO2/HBr AlphaLactone α-Lactone (Transient Inversion) Diazonium->AlphaLactone Path A: NGP (Low Temp) Carbocation Planar Carbocation (Achiral) Diazonium->Carbocation Path B: Thermal (>5°C) Product_S (S)-Product (High ee) AlphaLactone->Product_S Br- Attack (Inversion #2) Product_Rac Racemic Product (Low ee) Carbocation->Product_Rac Non-selective Attack Green = Retention (Desired) Green = Retention (Desired) Red = Racemization (Avoid) Red = Racemization (Avoid) Green = Retention (Desired)->Red = Racemization (Avoid)

Caption: Path A (Green) utilizes double inversion for retention.[1] Path B (Red) leads to racemization via a planar carbocation.

Module 2: Purification & Upgrading ee (The Fix)

User Question: My crude is 85% ee. Can I upgrade it to >99% without repeating the synthesis?

The Solution: Fractional Recrystallization

(S)-2-Bromo-3-hydroxypropanoic acid is a polar organic solid.[1][2] Enantiomeric enrichment is possible because the racemic crystal lattice often has different solubility properties than the pure enantiomer lattice.

Recommended Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).[1]

Step-by-Step Upgrading Protocol
  • Dissolution:

    • Place crude solid in a flask.

    • Add Ethyl Acetate (EtOAc) slowly while heating to 45-50°C.

    • Target: Minimum amount of EtOAc required to just dissolve the solid.

    • Note: If insoluble brown oil remains, decant the clear supernatant; these are likely oligomeric impurities.

  • Precipitation (The Cloud Point):

    • While maintaining 45°C, add n-Heptane dropwise.[1]

    • Stop immediately when a persistent "milky" turbidity appears.

    • Add 1-2 mL of EtOAc to clear the solution back to transparent.

  • Crystallization (The Critical Step):

    • Remove from heat.[3][4] Let it cool to room temperature slowly (over 2 hours) without stirring.

    • Why? Rapid cooling traps the minor enantiomer (R) inside the (S) lattice. Slow growth excludes defects.

    • Once at room temp, move to a 4°C fridge for 12 hours.

  • Harvest:

    • Filter the white crystals.

    • Wash with cold 1:3 EtOAc:Heptane mixture.

    • Dry under vacuum (<40°C). High heat during drying can induce solid-state racemization.[1]

Module 3: Storage & Stability (Prevention)

User Question: I stored the pure compound for a month, and the purity dropped. What happened?

The "Hidden" Epoxide Danger

This molecule contains a leaving group (Br) and a nucleophile (OH/COOH) in close proximity.

  • Mechanism: In the presence of even trace moisture or base, the hydroxyl group can displace the bromide to form glycidic acid (an epoxide) .

  • Result: The epoxide can re-open non-selectively, or hydrolyze to glyceric acid.

Storage Rules:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is recommended for long-term storage.[1]

  • Container: Amber glass (light sensitive) with a Teflon-lined cap.[1] Avoid metal spatulas which can introduce trace metal ions that catalyze degradation.

Module 4: Analytical Verification

User Question: How do I validate the ee? My standard C18 column doesn't separate the enantiomers.

Chiral HPLC Method

You cannot determine ee on a standard C18 column. You require a chiral stationary phase (CSP).[5]

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 210 nm (COOH absorption)
Temperature 25°C (Lower temp improves resolution)
Why TFA? Trifluoroacetic acid (0.1%) is mandatory to suppress the ionization of the carboxylic acid. Without it, the peak will tail severely, masking the minor enantiomer.
Troubleshooting Flowchart

Troubleshooting Start Start: Check Crude ee CheckEE Is ee > 95%? Start->CheckEE Purify Recrystallize once (EtOAc/Heptane) to remove chemical impurities CheckEE->Purify Yes Diagnosis Diagnose Synthesis CheckEE->Diagnosis No Yes Yes No No (<95%) TempCheck Was reaction T > 0°C? Diagnosis->TempCheck TempFail Yes: Thermal Racemization Repeat Synthesis at -5°C TempCheck->TempFail Yes TempPass No: T was < 0°C TempCheck->TempPass No RateCheck Was NaNO2 added fast? TempPass->RateCheck RateFail Yes: Local Exotherm Repeat with slow addition RateCheck->RateFail Yes Upgrade Perform Fractional Recrystallization (x2) RateCheck->Upgrade No RatePass No: Conditions optimal

Caption: Decision tree for isolating the source of low enantiomeric excess.

References

  • Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). Configuration of amino-compounds and the steric course of deamination. Nature, 166(4213), 178-180. (Foundational text on the "double inversion" retention mechanism via -lactone).
  • Fukuda, H., & Kitazume, T. (1995). Microbial production of chiral 2-bromo-3-hydroxypropanoic acid. Journal of Fermentation and Bioengineering, 79(1), 73-75. Link

  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of 2,3-epoxy alcohols.
  • Daicel Chiral Technologies. Application Guide for Chiral HPLC Selection. (Standard reference for acidic mobile phases in chiral chromatography). Link

Sources

Optimization

Technical Support Center: Stability and Handling of 2-Bromo-3-hydroxypropanoic Acid in Aqueous Solutions

Welcome to the Technical Support Center for 2-Bromo-3-hydroxypropanoic acid (also known as 2-bromo-3-hydroxypropionic acid or -bromo- -hydroxypropionic acid). This compound is a highly versatile halohydrin utilized as a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Bromo-3-hydroxypropanoic acid (also known as 2-bromo-3-hydroxypropionic acid or


-bromo-

-hydroxypropionic acid). This compound is a highly versatile halohydrin utilized as a chiral building block, a precursor for enzyme inhibitors, and a monomer for functionalized biodegradable polyesters.

Because the molecule contains an electrophilic carbon (bearing the bromide), a nucleophilic hydroxyl group, and an acidic carboxylate, its stability in aqueous solutions is highly dependent on pH and temperature. This guide provides drug development professionals and polymer chemists with field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure experimental integrity.

Part 1: Mechanistic Stability Profile

To successfully work with 2-bromo-3-hydroxypropanoic acid, researchers must understand the causality behind its degradation pathways. The molecule is essentially a "spring-loaded" system; altering the pH or thermal energy dictates which functional group acts as the nucleophile and which acts as the electrophile.

Quantitative Stability Data

The following table summarizes the stability parameters and primary degradation pathways of the compound in aqueous environments:

Environmental ConditionTemperaturePrimary Reaction / Degradation PathwayEstimated Stability / Half-Life
pH < 5 (Aqueous)

5 °C
None (Stable) > 6 months [1]
pH < 5 (Aqueous) 25 °CHydrolysis (Slow displacement of Br⁻ by H₂O)Days to Weeks
pH > 7 (Aqueous) 0 °C to 25 °CEpoxide Formation (Intramolecular S

2)
Minutes to Hours [2]
Bulk / High Conc. > 90 °CPolycondensation (Self-esterification)Hours [3]
Visualizing Aqueous Reaction Pathways

StabilityPathway Start 2-Bromo-3-hydroxypropanoic Acid (Aqueous) CondBase Basic Conditions (pH > 7) Start->CondBase CondAcid Acidic + Heat (> 90 °C) Start->CondAcid CondCold Acidic + Cold (pH < 5, ≤ 5 °C) Start->CondCold PathBase Intramolecular Williamson Ether Synthesis CondBase->PathBase EndBase Glycidic Acid / Glycidate (Epoxide Formation) PathBase->EndBase PathAcid Self-Esterification CondAcid->PathAcid EndAcid Polyesters / Oligomers PathAcid->EndAcid EndCold Stable Solution CondCold->EndCold

Aqueous reaction pathways of 2-bromo-3-hydroxypropanoic acid under varying pH and temperature.

Part 2: Troubleshooting Guide & FAQs

Q: My aqueous stock solution of 2-bromo-3-hydroxypropanoic acid shows a severe drop in pH over time. What is happening? A: The compound is undergoing slow hydrolysis. In a polar protic solvent like water at room temperature, the primary alkyl bromide acts as a leaving group. Water acts as a nucleophile, displacing the bromide to form glyceric acid and releasing hydrobromic acid (HBr). The generation of HBr causes the observed pH drop. Causality: Thermal energy at room temperature is sufficient to overcome the activation barrier for hydrolysis. Always store aqueous stocks at 5 °C or lower to kinetically freeze this degradation pathway [1].

Q: I attempted to neutralize my acidic stock solution to pH 7.5 for a biological assay, but NMR analysis shows a loss of the brominated carbon signal. Why? A: You have inadvertently synthesized an epoxide. 2-Bromo-3-hydroxypropanoic acid is a halohydrin. When you introduce a base (even during mild neutralization), the hydroxyl group is deprotonated to form an alkoxide. Due to the close proximity of the


-carbon bearing the bromide leaving group, an intramolecular Williamson ether synthesis (an S

2 reaction) is kinetically favored over any intermolecular reactions. This yields glycidic acid (oxiranecarboxylic acid) [2].

Q: During concentration of the aqueous solution via rotary evaporation, my product turned into a viscous, uncharacterizable syrup. How can I prevent this? A: You induced self-esterification (polycondensation). As water is removed and heat is applied, the concentration of the monomer increases. The hydroxyl group of one molecule attacks the carboxylic acid of another, forming poly(lactic acid-co-2-bromo-3-hydroxypropionic acid) oligomers [3]. Causality: High heat and low moisture drive the equilibrium toward esterification. To prevent this, concentrate solutions under high vacuum at low temperatures (e.g., lyophilization) rather than applying heat.

Part 3: Standard Operating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparation and Validated Storage of Aqueous Stocks

Objective: Create a stable aqueous working solution without inducing hydrolysis or epoxide formation.

  • Solvent Preparation: Chill HPLC-grade, degassed water to 2–5 °C. Degassing prevents oxidative side reactions, while the low temperature inhibits hydrolysis.

  • Dissolution: Slowly add solid 2-bromo-3-hydroxypropanoic acid to the chilled water under continuous stirring.

  • Self-Validation (pH Check): Immediately measure the pH of the solution. It should register as mildly acidic (typically pH 2.0–3.5 depending on concentration). Critical: Do not attempt to adjust the pH upward with NaOH or KOH, as this will trigger epoxide formation.

  • Storage: Aliquot the solution into amber glass vials (to prevent photolytic degradation of the C-Br bond), purge the headspace with Argon or Nitrogen, and store strictly at

    
     5 °C [1].
    
  • Pre-Use Validation: Before using a stored aliquot, re-check the pH. A significant drop in pH compared to the baseline measurement indicates HBr release via hydrolysis; discard the aliquot if this occurs.

Protocol B: Controlled Epoxide Formation (Synthesis of Potassium Glycidate)

Objective: Deliberately convert 2-bromo-3-hydroxypropanoic acid to its epoxide derivative in aqueous/ethanolic media.

  • Cooling: Dissolve 2-bromo-3-hydroxypropanoic acid in a mixture of water and absolute ethanol. Cool the reaction vessel to -20 °C to 0 °C using an ice/salt bath.

  • Base Addition: Prepare a standardized solution of Potassium Hydroxide (KOH) in ethanol. Add the KOH solution dropwise to the halohydrin solution under a nitrogen atmosphere.

    • Mechanistic Note: The low temperature ensures that the highly reactive epoxide ring does not undergo subsequent base-catalyzed ring-opening once formed.

  • Reaction Monitoring: Stir for 2 to 14 hours while allowing the temperature to slowly rise to 0 °C.

  • Self-Validation (NMR): Pull a small aliquot, quench into cold D

    
    O, and analyze via 
    
    
    
    H-NMR. The successful formation of the epoxide is validated by the disappearance of the downfield CH-Br proton signal and the appearance of the characteristic strained oxirane ring protons[2].
  • Isolation: Filter the precipitated potassium salts, concentrate the filtrate under reduced pressure without warming, and isolate the potassium glycidate.

References

  • Organic Syntheses. "(S)-(−)-2-Bromo-3-hydroxypropanoic acid." Organic Syntheses, Coll. Vol. 10, p. 401 (2004); Vol. 75, p. 37 (1998). Available at: [Link]

  • The University of Akron. "Synthesis of Crosslinked Polymers Utilizing 2-Bromo-3-Hydroxypropionic Acid." OhioLINK Electronic Theses and Dissertations Center. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in α-Bromo-β-Hydroxy Acid Synthesis

Welcome to the technical support center for α-bromo-β-hydroxy acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this impo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for α-bromo-β-hydroxy acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important structural motif. The following sections provide answers to frequently asked questions and in-depth troubleshooting guides to address common challenges and improve reaction yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues that can arise during the synthesis of α-bromo-β-hydroxy acids, which are often prepared via the Reformatsky reaction followed by hydrolysis.

Q1: My Reformatsky reaction is sluggish or not starting at all. What are the primary factors to investigate?

A1: An inert or slow-starting Reformatsky reaction is a common issue, typically pointing to problems with the reagents or setup. The first step is to ensure all glassware is meticulously dried, either by flame or oven drying, as organozinc reagents are highly moisture-sensitive.[1] Secondly, the activation of the zinc metal is critical. Commercial zinc dust can have a passivated surface of zinc oxide. Consider using freshly prepared zinc powder, an acid-washed zinc, or a zinc-copper couple to improve yields.[2][3] Finally, ensure your solvent, often THF or diethyl ether, is anhydrous.[2][4]

Q2: My TLC plate shows multiple spots, indicating a mixture of products. What are the likely side products?

A2: The formation of multiple products often points to side reactions. A common byproduct is the α,β-unsaturated ester, which can form via elimination of the hydroxyl group from the desired product.[5] This is particularly prevalent if the reaction is heated for too long or under acidic conditions. Another possibility is the self-condensation of the starting aldehyde or ketone if a strong base is inadvertently present. The Reformatsky reaction's use of zinc is advantageous as it allows enolate generation without a strong Brønsted base, which would typically condense with the carbonyl starting material.[2][4]

Q3: I'm losing a significant amount of my desired product during the workup and purification steps. How can I mitigate this?

A3: α-Bromo-β-hydroxy acids and their ester precursors can be sensitive to both acidic and basic conditions, as well as heat, which can promote decomposition or elimination.[6] During the aqueous workup, use a mild acid, such as a saturated solution of ammonium chloride, to quench the reaction. When performing silica gel chromatography, be aware that residual acidity on the silica can cause degradation.[1] This can sometimes be mitigated by neutralizing the silica gel with a base like triethylamine before preparing the column. If the compound is particularly sensitive, consider alternative purification methods like crystallization.

Section 2: In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of specific problems, their potential causes, and recommended solutions.

Symptom 1: Low or No Conversion of Starting Material

Low conversion is a frustrating issue that can often be traced back to reagent quality or suboptimal reaction conditions.

Potential Causes & Corrective Actions:

  • Inactive Zinc: The surface of zinc dust can oxidize upon storage, preventing the oxidative insertion into the carbon-bromine bond of the α-bromoester.[2]

    • Solution: Activate the zinc prior to use. Methods include washing with dilute HCl, followed by water, methanol, and ether rinses, and then drying under vacuum. Alternatively, using a zinc-copper couple or Rieke zinc can significantly enhance reactivity.

  • Wet Solvents or Reagents: Water will quench the organozinc intermediate, halting the reaction.

    • Solution: Use freshly distilled, anhydrous solvents.[2] Ensure the aldehyde/ketone and α-bromoester are also free of water. Storing reagents over molecular sieves is a good practice.

  • Incorrect Temperature: The reaction may have too high of an activation energy to proceed at room temperature.

    • Solution: Gentle heating is often required to initiate the reaction. However, excessive heat can promote side reactions.[6] Monitor the reaction by TLC to find the optimal temperature.

Troubleshooting Workflow for Low Conversion

The following diagram outlines a logical workflow for diagnosing and resolving low conversion issues.

G start Low or No Conversion Observed check_reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Bromoester) start->check_reagents check_zinc Was Zinc Activated? check_reagents->check_zinc activate_zinc Action: Activate Zinc (e.g., Acid Wash, Rieke Zinc) check_zinc->activate_zinc No zinc_ok Zinc is Active check_zinc->zinc_ok Yes increase_temp Action: Gently Increase Temperature (e.g., to 40-50 °C) & Monitor by TLC activate_zinc->increase_temp zinc_ok->increase_temp reaction_proceeds Reaction Proceeds increase_temp->reaction_proceeds add_catalyst Consider Additives (e.g., BF3·OEt2 for aldehydes) increase_temp->add_catalyst Still No Reaction add_catalyst->reaction_proceeds

Caption: A workflow for troubleshooting low conversion.

Symptom 2: Formation of Multiple Byproducts

The presence of significant byproducts reduces the yield and complicates purification.

Potential Causes & Corrective Actions:

  • Elimination to α,β-Unsaturated Product: This is often caused by harsh acidic or basic conditions during workup, or prolonged heating.

    • Solution: Maintain neutral or near-neutral pH during the workup. Use a buffered quench if necessary. Minimize reaction time and temperature.

  • Self-Condensation of Carbonyl Compound: While less common in a true Reformatsky reaction, if basic impurities are present, an aldol-type reaction can occur.

    • Solution: Ensure all reagents and glassware are clean and that the reaction is run under conditions that do not introduce basic species.

  • Dibromination: In reactions where the α-bromo acid is formed directly (e.g., Hell-Volhard-Zelinskii reaction), using an excess of bromine can lead to dibromination at the alpha position.[6]

    • Solution: Carefully control the stoichiometry of the brominating agent.[6]

ParameterEffect on SelectivityRecommendation
Temperature Higher temperatures can favor elimination.Run the reaction at the lowest temperature that allows for a reasonable rate.
Reaction Time Prolonged times can lead to byproduct formation.Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.[1]
pH of Workup Both strong acid and strong base can cause decomposition or elimination.Use a mild quenching agent like saturated aqueous NH4Cl.

Table 1. Impact of Reaction Parameters on Selectivity.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for the Reformatsky Reaction

This protocol outlines a general method for the synthesis of a β-hydroxy ester.

  • Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (N2 or Ar).

  • Reagent Addition: Add activated zinc dust (1.2 eq.) and anhydrous THF to the flask.

  • Initiation: In a separate flask, prepare a solution of the aldehyde or ketone (1.0 eq.) and the α-bromoester (1.1 eq.) in anhydrous THF. Add a small portion of this solution to the zinc suspension.

  • Reaction: The reaction mixture may need to be gently heated to initiate the reaction. Once initiated (indicated by a color change or exotherm), add the remainder of the aldehyde/ester solution dropwise to maintain a gentle reflux.

  • Monitoring: Stir the reaction at reflux until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH4Cl.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude β-hydroxy ester by flash column chromatography on silica gel.

Protocol 2: Saponification to the α-Bromo-β-Hydroxy Acid
  • Hydrolysis: Dissolve the purified β-hydroxy ester in a suitable solvent (e.g., THF/methanol) and cool to 0°C.

  • Base Addition: Add a solution of NaOH or LiOH (1.1 eq.) in water dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir until the ester is fully consumed (monitored by TLC).

  • Acidification: Cool the mixture to 0°C and carefully acidify with cold 1N HCl to a pH of ~2.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate to yield the α-bromo-β-hydroxy acid. Further purification can be achieved by crystallization if necessary. It is advisable to keep the temperature below 30°C during both hydrolysis and neutralization to prevent degradation.[7]

References

  • Reformatsky Reaction: Mechanism, Examples & Exam Tips. Vedantu. [Link]

  • Troubleshooting: How to Improve Yield. Chemistry - University of Rochester. [Link]

  • Reformatsky reaction. BYJU'S. [Link]

  • A Practical Method for the Reformatsky Reaction of Aldehydes. Organic Chemistry Portal. [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journals. [Link]

  • Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part I. Oxidation in Neutral and Alkaline Medium. ResearchGate. [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Preparation of bromo acids and esters.
  • The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]

  • The Reformatsky Reaction. ResearchGate. [Link]

  • Reformatsky Reaction: Definition, Mechanism, and Advantages. Collegedunia. [Link]

  • 10.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Alpha Bromination of Carboxylic Acids | Organic Chemistry... Fiveable. [Link]

  • Stereoselective Reformatsky reaction of α-bromoesters 1 with aldehydes. ResearchGate. [Link]

  • when alpha-bromo ister an aldehyde or ketone is treated in presence of zinc and dry ether it result in. Brainly.in. [Link]

  • Aldehydes and ketones react with α-brome esters and zinc to yield. Testbook. [Link]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications. [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH. Wiley Online Library. [Link]

  • dl-SERINE. Organic Syntheses Procedure. [Link]

Sources

Optimization

optimizing pH for 2-Bromo-3-hydroxypropanoic acid enzyme assays

Technical Support Center: Optimization of 2-Bromo-3-hydroxypropanoic Acid Enzyme Assays To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive on pH Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Bromo-3-hydroxypropanoic Acid Enzyme Assays

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive on pH Optimization and Troubleshooting for 2-BHP Assays

Executive Summary

You are likely working with a 2-Haloacid Dehalogenase (2-HAD) or a related hydrolase, aiming to convert 2-Bromo-3-hydroxypropanoic acid (2-BHP) into glyceric acid (2,3-dihydroxypropanoic acid).

This assay presents a classic biochemical paradox:

  • The Enzyme's Need: Most 2-HADs are alkalineophiles, with a

    
     typically between pH 9.0 and 10.5 .
    
  • The Substrate's Flaw: 2-BHP is an alkyl halide. At high pH, the hydroxide ion (

    
    ) acts as a nucleophile, causing non-enzymatic chemical dehalogenation .
    

If you run this assay at the enzyme's optimum pH without rigorous controls, your "signal" will be 40% chemical background noise. This guide provides the protocol to decouple these rates.

Module 1: The pH-Stability Paradox

The following diagram illustrates the competing pathways in your reaction vessel. You must maximize Pathway A (Enzymatic) while minimizing Pathway B (Chemical).

G Substrate 2-Bromo-3-hydroxypropanoic Acid (2-BHP) Enzyme 2-Haloacid Dehalogenase Substrate->Enzyme Binding (Km) OH High pH (OH-) (Chemical Attack) Substrate->OH Nucleophilic Attack Product Glycerate (2,3-dihydroxypropionate) Enzyme->Product Pathway A: Enzymatic (Stereospecific Inversion) Signal Bromide Ion (Br-) Release Enzyme->Signal OH->Product Pathway B: Chemical (Background Noise) OH->Signal

Figure 1: Mechanistic competition between enzymatic dehalogenation (green) and alkaline hydrolysis (red).

Module 2: Buffer Selection & Preparation

Critical Warning: Do NOT use Tris (Tris(hydroxymethyl)aminomethane) for this assay. Tris contains a primary amine that can react with alkyl bromides over time, forming quaternary ammonium adducts. This consumes your substrate and alters the baseline.

Recommended Buffer Systems
Target pH RangeRecommended BufferConcentrationNotes
pH 7.0 – 8.0 HEPES 50–100 mMBest for stability. Use if your enzyme has decent activity at neutral pH.
pH 8.0 – 9.0 Bicine or TAPS 50–100 mMGood compromise between enzyme activity and chemical stability.
pH 9.0 – 10.5 Glycine-NaOH 50–100 mMHigh Risk. High activity but high chemical background. Requires "Dual-Control" protocol.

Expert Tip: 2-BHP has a carboxyl group with a pKa


 2.5. It will be fully ionized (

) in all these buffers. The ionization state of the enzyme's active site (usually an Aspartate nucleophile) is what dictates the pH optimum.

Module 3: The "Dual-Control" Experimental Protocol

To accurately measure activity, you must subtract the chemical rate from the total rate.

Reagents:

  • Substrate Stock: 100 mM 2-BHP in water (neutralized to pH 7.0).

  • Detection Reagent: Colorimetric Halide Reagent (Iwasaki Method: Mercuric thiocyanate + Ferric ammonium sulfate).

Workflow:

  • Prepare Master Mix: Buffer + Cofactors (if any) + Water.

  • Split into Two Sets:

    • Set A (Enzymatic): Master Mix + Enzyme.

    • Set B (Chem Control): Master Mix + Heat-Inactivated Enzyme (or Buffer only).

  • Equilibration: Incubate both sets at reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiation: Add 2-BHP to both sets to start the reaction.

  • Sampling: At

    
     min, remove aliquots and quench.
    
    • Quench Method: Add to dilute

      
       (stops reaction and acidifies for halide detection).[1]
      
  • Detection: Add Iwasaki reagent and read Absorbance at 460 nm.

Calculation:



Module 4: Troubleshooting & FAQs

Q1: My background signal (Set B) is increasing too fast. What do I do?

  • Diagnosis: The pH is too high for the stability of the C-Br bond.

  • Action:

    • Drop the pH by 0.5 units.

    • Lower the temperature.[2] Chemical hydrolysis often has a higher

      
       (temperature coefficient) than enzymatic catalysis. Running at 25°C instead of 37°C might lower the background more than it lowers enzyme activity.
      

Q2: I see no activity, even though the literature says pH 9.5 is optimal.

  • Diagnosis: Your enzyme might be unstable (denatured) at pH 9.5, or the substrate is inhibitory.

  • Action:

    • Perform a pH Stability Test : Incubate enzyme at pH 9.5 for 30 mins without substrate, then dilute into pH 7.5 assay buffer and test activity. If activity is lost, the enzyme is falling apart at high pH.

    • Check for Substrate Inhibition : 2-haloacids can inhibit dehalogenases at high concentrations. Try reducing [2-BHP] from 10 mM to 1 mM.

Q3: Can I use a continuous pH-stat assay instead of endpoint detection?

  • Answer: Yes. The reaction releases a proton (

    
    ) alongside the bromide.
    
    • Reaction:

      
      
      
    • You can use a pH indicator (like Phenol Red) at low buffer capacity (1-2 mM buffer) and monitor the absorbance change at 560 nm (yellow shift). This allows real-time kinetic monitoring.

Troubleshooting Logic Tree

Use this flow to diagnose assay failures.

Troubleshooting Start Problem Detected Issue Identify Issue Start->Issue HighBg High Background (Control activity > 10%) Issue->HighBg Signal in Blank NoAct No Enzymatic Activity Issue->NoAct Flatline CheckBuffer Check Buffer Type HighBg->CheckBuffer CheckConc Check Substrate Conc NoAct->CheckConc CheckPH Check pH vs Stability CheckBuffer->CheckPH Not Tris ActionTris Replace TRIS with HEPES/Bicine CheckBuffer->ActionTris Using Tris? ActionLowerPH Lower pH by 0.5 units CheckPH->ActionLowerPH ActionDilute Dilute Substrate (Substrate Inhibition) CheckConc->ActionDilute

Figure 2: Diagnostic logic for high background or zero activity.

References

  • Kurihara, T., & Esaki, N. (2008).[3] "Bacterial hydrolytic dehalogenases and related enzymes: occurrences, reaction mechanisms, and applications." Chemical Record. (Discusses the mechanism and pH dependence of 2-haloacid dehalogenases).

  • Adamu, A., et al. (2020).[3] "Advances in 2-Haloacid Dehalogenases." Frontiers in Microbiology. (Details the pH optima of L-DEX and D-DEX enzymes, typically pH 9-10).

  • Iwasaki, I., et al. (1956). "Spectrophotometric method for the determination of halide ions with mercuric thiocyanate and ferric ammonium sulfate." Bulletin of the Chemical Society of Japan. (The standard method for detecting bromide release).

  • Hanlon, S.P., et al. (2010). "Reaction of Tris buffer with nerve agents and alkyl halides." Journal of Chromatography A. (Evidence of Tris buffer interference with alkyl halides).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Bromo-3-hydroxypropanoic Acid: A Comparative Analysis Centered on ¹H NMR Spectroscopy

For professionals in chemical research and pharmaceutical development, the unambiguous structural elucidation of a molecule is the bedrock upon which all further investigation is built. 2-Bromo-3-hydroxypropanoic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and pharmaceutical development, the unambiguous structural elucidation of a molecule is the bedrock upon which all further investigation is built. 2-Bromo-3-hydroxypropanoic acid, a chiral haloacid, presents a compelling case study for demonstrating the power and nuances of modern analytical techniques. Its structure, while seemingly simple, contains key features—a chiral center, diastereotopic protons, and exchangeable protons—that demand a sophisticated analytical approach.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-3-hydroxypropanoic acid, explaining the causal relationships between its structure and its spectral output. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from complementary techniques like ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), providing a holistic strategy for confident structural verification.

Section 1: Deconstructing the ¹H NMR Spectrum of 2-Bromo-3-hydroxypropanoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the connectivity and three-dimensional arrangement of atoms in a molecule.[1] The ¹H NMR spectrum of 2-Bromo-3-hydroxypropanoic acid is particularly informative due to the molecule's inherent asymmetry.

The central analytical challenge and point of interest in this molecule is the chiral carbon at the C2 position, which is bonded to a bromine atom, a hydrogen, a carboxylic acid group, and the C3 carbon. This chirality renders the two protons on the C3 methylene group chemically non-equivalent.[2][3] These are known as diastereotopic protons, and they will resonate at different chemical shifts and couple with each other.[2][4][5]

Caption: Molecular structure highlighting the non-equivalent protons.

Predicted Spectral Features:

The ¹H NMR spectrum is predicted to exhibit an AMX spin system for the protons on the C2-C3 backbone, further complicated by the presence of exchangeable protons from the hydroxyl and carboxylic acid groups.

  • C3 Methylene Protons (Hₐ and Hₑ):

    • Chemical Shift: These protons are attached to a carbon bearing an electron-withdrawing hydroxyl group, placing their signals in the ~3.5-4.5 ppm range.[6][7] Due to their diastereotopic nature, Hₐ and Hₑ will have distinct chemical shifts.

    • Multiplicity: Each proton will appear as a doublet of doublets (dd). Hₐ is split by Hₑ (geminal coupling, ²J) and by Hc (vicinal coupling, ³J). Similarly, Hₑ is split by Hₐ and Hc. The geminal coupling constant (²Jₐₑ) is typically in the range of 10-15 Hz, while the vicinal coupling constants (³Jₐc and ³Jₑc) will differ due to the rotational conformation around the C2-C3 bond.

  • C2 Methine Proton (Hc):

    • Chemical Shift: This proton is attached to a carbon bonded to two highly electronegative atoms (Br and the COOH group), shifting its signal significantly downfield, likely in the range of 4.0-5.0 ppm.[8]

    • Multiplicity: It will also appear as a doublet of doublets (dd), being split by both Hₐ and Hₑ with two different vicinal coupling constants (³Jcₐ and ³Jcₑ).

  • Exchangeable Protons (-OH and -COOH):

    • Chemical Shift: The carboxylic acid proton (-COOH) is highly deshielded and will appear as a broad singlet far downfield, typically >10 ppm.[9] The alcohol proton (-OH) signal is also a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature, but generally falls between 2-5 ppm.

    • Multiplicity: In a protic solvent like CDCl₃, these protons often exchange rapidly and do not couple with other protons. Using an aprotic solvent like DMSO-d₆ can slow this exchange, sometimes revealing coupling.

Table 1: Predicted ¹H NMR Data for 2-Bromo-3-hydroxypropanoic Acid

Proton LabelChemical Shift (δ, ppm) (Predicted)IntegrationMultiplicityCoupling Constants (J, Hz)
Hₐ (on C3)~3.8 - 4.21HDoublet of Doublets (dd)²Jₐₑ, ³Jₐc
Hₑ (on C3)~3.8 - 4.21HDoublet of Doublets (dd)²Jₐₑ, ³Jₑc
Hc (on C2)~4.2 - 4.61HDoublet of Doublets (dd)³Jcₐ, ³Jcₑ
-OHVariable (e.g., 2-5)1HBroad SingletNone (typically)
-COOH>101HBroad SingletNone (typically)

Section 2: A Comparative Guide to Analytical Techniques

While ¹H NMR provides a wealth of structural data, a multi-technique approach is essential for unambiguous confirmation, a standard practice in regulated environments like drug development.[10][11][12]

cluster_workflow Logical Workflow for Structural Elucidation Unknown Unknown Sample (2-Bromo-3-hydroxypropanoic acid) FTIR FT-IR Spectroscopy Unknown->FTIR Functional Groups? NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR->NMR Yes (-OH, C=O) MS Mass Spectrometry NMR->MS Atom Connectivity & Stereochem? Structure Confirmed Structure MS->Structure Molecular Formula Confirmation?

Caption: A logical workflow for comprehensive structural analysis.

Technique Comparison:

  • ¹³C NMR Spectroscopy: This technique is an essential partner to ¹H NMR. A proton-decoupled ¹³C NMR spectrum for this molecule would show three distinct signals for the three carbon atoms, confirming the basic carbon skeleton. Its primary advantage is the simplicity of the spectrum, but it suffers from lower sensitivity and requires longer acquisition times compared to ¹H NMR.[13]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for rapidly identifying functional groups.[1][14] For 2-Bromo-3-hydroxypropanoic acid, one would expect to see a very broad absorption from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, another O-H stretch from the alcohol, and a sharp, strong absorption around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid. It provides no information about the connectivity of the carbon backbone.

  • Mass Spectrometry (MS): MS provides two critical pieces of information: the molecular weight and the fragmentation pattern.[15] High-resolution mass spectrometry (HRMS) can determine the molecular formula (C₃H₅BrO₃) with high accuracy.[16] Fragmentation analysis could show the loss of bromine, water, or the carboxyl group, helping to piece together the structure. However, MS alone cannot establish the precise connectivity of atoms or provide stereochemical information.[17]

Table 2: Comparison of Analytical Techniques for 2-Bromo-3-hydroxypropanoic Acid

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed atom connectivity, stereochemistry (diastereotopicity), proton environments.Provides the most detailed structural map.Can have complex, overlapping signals. Lower sensitivity than MS.
¹³C NMR Carbon skeleton, number of unique carbon environments.Simple, clean spectra. Complements ¹H NMR.Low natural abundance of ¹³C results in low sensitivity.
FT-IR Presence of key functional groups (-OH, -COOH, C=O).Fast, inexpensive, requires minimal sample preparation.Provides no information on the molecular backbone or stereochemistry.
Mass Spec (MS) Molecular weight, molecular formula (HRMS), fragmentation patterns.Extremely high sensitivity, confirms elemental composition.Isomeric and stereoisomeric compounds cannot be differentiated.

Section 3: A Self-Validating Protocol for ¹H NMR Data Acquisition

The quality of NMR data is directly dependent on a rigorous and well-justified experimental protocol. The following steps are designed to yield a high-resolution spectrum suitable for detailed analysis.

Experimental Protocol: High-Resolution ¹H NMR

  • Sample Preparation:

    • Causality: The choice of solvent is critical. Weigh approximately 5-10 mg of 2-Bromo-3-hydroxypropanoic acid directly into a clean, dry NMR tube. Add ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Expert Insight: DMSO-d₆ is chosen over the more common CDCl₃ for two reasons. First, it is an excellent solvent for polar compounds like this acid. Second, as an aprotic solvent, it significantly slows the rate of proton exchange for the -OH and -COOH groups, which allows them to be observed as sharper peaks and can even reveal their coupling to adjacent protons, providing further structural confirmation.

  • Instrument Setup & Calibration:

    • Causality: Precise calibration ensures data accuracy and reproducibility. Insert the sample into the NMR spectrometer.

    • Procedure: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming is the primary cause of broad peaks and distorted line shapes, which would obscure the fine details of the doublet of doublets patterns.

    • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[18]

  • Data Acquisition:

    • Causality: Acquisition parameters must be chosen to ensure a high signal-to-noise ratio and accurate signal integration.

    • Parameters:

      • Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30'). A 30° pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay.

      • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure high digital resolution.

      • Relaxation Delay (D1): Set to 2-5 seconds. A sufficient delay is crucial for complete T1 relaxation, ensuring that the integrated areas of the peaks accurately reflect the proton ratios.

      • Number of Scans (NS): Acquire at least 16 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Causality: Proper processing converts the raw data (Free Induction Decay) into an interpretable spectrum.

    • Procedure: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Perform a Fourier Transform. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction.

    • Analysis: Integrate all signals. The integral ratio should correspond to 1:1:1:1:1 for the five distinct proton environments. Calibrate the spectrum to the solvent peak and measure the chemical shifts and coupling constants of all multiplets.

Conclusion

The ¹H NMR spectrum of 2-Bromo-3-hydroxypropanoic acid serves as an exemplary model for demonstrating advanced principles of structural analysis. The presence of a chiral center gives rise to diastereotopic protons, resulting in a complex but highly informative series of splitting patterns that directly map the molecule's connectivity and stereochemistry.

While ¹H NMR is arguably the most powerful single technique for this purpose, this guide underscores the imperative of a multi-faceted analytical strategy. By integrating the functional group information from FT-IR, the carbon framework data from ¹³C NMR, and the molecular formula confirmation from Mass Spectrometry, researchers can achieve a level of structural verification that is robust, reliable, and scientifically unimpeachable. This synergistic approach is not merely best practice; it is a necessity for advancing research and development with confidence.

References

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?[Link]

  • Al-Showiman, S. (2025, July 17). Spotting diastereotopic protons in the NMR spectrum. Kimia. [Link]

  • Ashenhurst, J. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • ResearchGate. 1 H NMR spectrum of compound 3b showing the differences in diastereotopic protons d and e. [Link]

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Comparative

A Researcher's Guide to the FTIR Analysis of 2-Bromo-3-hydroxypropanoic Acid: A Comparative Approach

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for 2-Bromo-3-hydroxypropanoic acid. Designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for 2-Bromo-3-hydroxypropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of peaks to offer a comparative and mechanistic understanding of the compound's spectral features. We will explore the causality behind experimental choices and provide a framework for interpreting the spectrum in the context of its unique multifunctional structure.

Introduction: The Molecular Challenge

2-Bromo-3-hydroxypropanoic acid (C₃H₅BrO₃) is a halogenated hydroxy acid containing three distinct functional groups: a carboxylic acid, a primary alcohol, and an alkyl bromide.[1][2] This combination presents a unique challenge and opportunity for vibrational spectroscopy. FTIR spectroscopy serves as a rapid, non-destructive, and highly effective initial step for structural elucidation and quality control by identifying the key vibrational modes associated with each functional group.[3][4]

This guide will dissect the expected FTIR spectrum of 2-Bromo-3-hydroxypropanoic acid, provide a robust experimental protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR, and compare the spectral features against alternative analytical methodologies to provide a comprehensive analytical context.

Molecular Structure and Predicted Vibrational Modes

The interpretation of an FTIR spectrum begins with a fundamental understanding of the molecule's structure. The presence of polar O-H, C=O, and C-Br bonds is expected to produce strong, characteristic absorption bands.

Caption: Molecular structure of 2-Bromo-3-hydroxypropanoic acid with key functional groups highlighted.

The primary vibrational modes of interest are:

  • O-H Stretching: From both the carboxylic acid and alcohol groups.

  • C-H Stretching: From the aliphatic backbone.

  • C=O Stretching: From the carbonyl of the carboxylic acid.

  • C-O Stretching: From both the carboxylic acid and alcohol.

  • O-H Bending: From both hydroxyl groups.

  • C-Br Stretching: From the alkyl bromide.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique for this type of compound as it requires minimal to no sample preparation and is suitable for both liquid and solid samples, yielding consistent and reproducible results.[5][6]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Accessory Setup: Install the ATR accessory. The crystal (commonly diamond or zinc selenide) must be clean.[7]

  • Background Spectrum Acquisition:

    • Causality: A background scan is critical to ratio out instrument and environmental (e.g., atmospheric CO₂ and H₂O) absorptions from the final sample spectrum. This establishes a baseline of 100% transmittance.

    • Procedure: With the clean, empty ATR crystal, run a background scan.

  • Sample Application:

    • Solid Sample: If 2-Bromo-3-hydroxypropanoic acid is a solid, place a small amount (a few milligrams) onto the center of the ATR crystal.[8][9]

    • Liquid/Solution Sample: If the sample is a neat liquid or dissolved in a solvent, place a single drop onto the crystal.[6][9]

  • Apply Pressure (for solids): Use the ATR's pressure arm to apply firm, even pressure.

    • Causality: This ensures intimate contact between the sample and the ATR crystal, which is necessary for the IR beam's evanescent wave to penetrate the sample effectively.[5][9]

  • Sample Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 32 or 64 scans are typical.

  • Data Processing and Cleaning:

    • Procedure: After acquisition, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

    • Causality: Prevents cross-contamination and ensures the integrity of subsequent analyses.

G start Start background Acquire Background Spectrum (Clean ATR Crystal) start->background apply_sample Apply Sample to ATR Crystal background->apply_sample pressure Apply Pressure (if solid) apply_sample->pressure acquire_spectrum Acquire Sample Spectrum pressure->acquire_spectrum clean Clean ATR Crystal acquire_spectrum->clean end End clean->end

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

FTIR Absorption Band Analysis

The FTIR spectrum of 2-Bromo-3-hydroxypropanoic acid is a composite of the absorptions from its constituent functional groups. The table below summarizes the expected absorption bands and their characteristics.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity/ShapeKey Insights & Comparative Notes
Carboxylic Acid & Alcohol O-H Stretch3300 - 2500Strong, Very BroadThis is the most dominant feature in the high-frequency region. The extreme broadness is due to extensive intermolecular hydrogen bonding, characteristic of carboxylic acid dimers.[10][11][12] The alcohol O-H absorption will be masked within this broad envelope.
Alkane C-H Stretch3000 - 2850Medium, SharpThese peaks will appear superimposed on the broad O-H band.[10][13] Their presence confirms the sp³ C-H bonds of the propanoic acid backbone.
Carboxylic Acid C=O Stretch1760 - 1690Strong, SharpThis is one of the most intense and diagnostically useful peaks in the spectrum.[11][14] Its position can shift slightly based on the extent of hydrogen bonding.[15]
Alkane C-H Bend1470 - 1350MediumThese "scissoring" and "rocking" vibrations are characteristic of the -CH₂- and -CH- groups.[15]
Carboxylic Acid C-O Stretch & O-H Bend1320 - 1210StrongThis band arises from the C-O single bond stretching coupled with O-H in-plane bending. Its high intensity is characteristic of carboxylic acids.[10][15]
Alcohol C-O Stretch1150 - 1000Medium to StrongThis peak corresponds to the C-O bond of the primary alcohol. It may be distinguishable from the carboxylic C-O stretch.
Carboxylic Acid O-H Bend (Out-of-Plane)950 - 910Medium, BroadThis broad absorption, often called an "O-H wag," is another hallmark of hydrogen-bonded carboxylic acid dimers.[16][17]
Alkyl Bromide C-Br Stretch690 - 515Medium to StrongThis peak is located in the low-frequency "fingerprint region." Its presence is a key indicator for the bromine substitution, as few other functional groups absorb in this specific range.[16]

Comparative Analysis with Other Techniques

While FTIR is excellent for functional group identification, a comprehensive structural confirmation relies on complementary analytical methods.

TechniqueInformation ProvidedComparison & Synergy with FTIR
¹H NMR Spectroscopy Provides information on the electronic environment, number, and connectivity of protons.While FTIR confirms the presence of O-H and C-H bonds, ¹H NMR can distinguish between the carboxylic acid proton (highly deshielded, >10 ppm), the alcohol proton, and the protons on the carbon backbone. The proton on the carbon bearing the bromine (α-proton) will be shifted downfield (~2.0-3.0 ppm) due to the electronegativity of the adjacent carbonyl and bromine.[18]
¹³C NMR Spectroscopy Identifies the number and type of carbon atoms.Confirms the presence of three distinct carbon environments: the carbonyl carbon (~170-180 ppm), the carbon bonded to bromine, and the carbon bonded to the hydroxyl group.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.MS would confirm the molecular weight of 168.97 g/mol .[1][2] Crucially, it would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity, providing definitive evidence of a single bromine atom.

Conclusion

The FTIR spectrum of 2-Bromo-3-hydroxypropanoic acid is rich with information, dominated by the characteristically broad O-H stretch of the hydrogen-bonded carboxylic acid and a strong, sharp carbonyl peak around 1700 cm⁻¹. The definitive presence of the bromine atom is confirmed by a key absorption in the low-wavenumber region (690-515 cm⁻¹). By employing a systematic approach to spectral interpretation and corroborating findings with techniques like NMR and Mass Spectrometry, researchers can confidently elucidate and verify the structure of this multifunctional compound, ensuring its identity and purity in drug discovery and chemical synthesis applications.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. (2026, January 15). Oreate AI Blog. Retrieved from [Link]

  • IR Absorption Frequencies. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Chemistry and Technology, Prague. Retrieved from [Link]

  • IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. (2023, May 24). Retrieved from [Link]

  • Infrared Spectroscopy Absorption Table. (n.d.). ResearchGate. Retrieved from [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Bromo-3-hydroxypropanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

  • (2S)-2-Bromo-3-hydroxypropanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Infrared Frequency Lookup Tool. (n.d.). Specac Ltd. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • ATR-FTIR in the Food and Beverage Industry. (2021, February 1). News-Medical.net. Retrieved from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Quantitative analysis using ATR-FTIR Spectroscopy. (2011, March 15). Agilent. Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectra for Materials. (2026, January 11). ASEAN Journal for Science and Engineering in Materials. Retrieved from [Link]

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  • The C=O Bond, Part III: Carboxylic Acids. (2020, December 20). Spectroscopy Online. Retrieved from [Link]

  • 2-Bromopropanoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-hydroxypropanoic Acid

Introduction: As a halogenated carboxylic acid, 2-Bromo-3-hydroxypropanoic acid presents specific challenges for laboratory waste management. Its chemical properties necessitate a disposal protocol that prioritizes safet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a halogenated carboxylic acid, 2-Bromo-3-hydroxypropanoic acid presents specific challenges for laboratory waste management. Its chemical properties necessitate a disposal protocol that prioritizes safety, regulatory compliance, and environmental responsibility. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage and dispose of this compound safely. The procedures outlined herein are designed to be a self-validating system, ensuring that each step logically reinforces a culture of safety and scientific integrity.

Part 1: Hazard Assessment & Immediate Safety Precautions

Before handling 2-Bromo-3-hydroxypropanoic acid, a thorough understanding of its hazards is critical. The compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1][2] Therefore, all handling and preparation for disposal must be conducted with appropriate engineering controls and personal protective equipment (PPE).

Essential PPE & Handling Requirements:

  • Engineering Controls: Always handle 2-Bromo-3-hydroxypropanoic acid inside a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[3][4] Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[3]

  • Eye Protection: Use chemical safety goggles or a face shield.[3][4]

  • Skin and Body Protection: A lab coat is mandatory. Wear appropriate protective clothing to prevent any possibility of skin exposure.[4][5]

  • Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory area.[7]

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. 2-Bromo-3-hydroxypropanoic acid is an organic halogenated acid . This classification is paramount and dictates the entire disposal pathway.

Why Segregation is Critical: The bromine atom in the molecule classifies it as a "halogenated" organic compound.[8] Halogenated wastes cannot be mixed with non-halogenated wastes for several reasons:

  • Disposal Method: Halogenated compounds require specific, high-temperature incineration processes to ensure the complete destruction of the molecule and to scrub the resulting acidic gases (like hydrogen bromide) from the emissions.

  • Cost: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste due to the specialized treatment required.[9][10]

  • Incompatibility: Mixing halogenated organic acids with other waste streams, such as inorganic acids or bases, can lead to dangerous chemical reactions.[9][11] Never mix inorganic and organic acid wastes.[11]

Data Summary: 2-Bromo-3-hydroxypropanoic Acid
PropertyValueSource
Chemical Name 2-bromo-3-hydroxypropanoic acid[12]
CAS Number 160732-12-7 (racemic), 70671-46-4 ((S)-isomer)[1][13]
Molecular Formula C₃H₅BrO₃[12][13][14]
Molecular Weight 168.97 g/mol [1][14]
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[1]
Waste Classification Hazardous Waste, Halogenated Organic Acid[8][9]

Part 3: Step-by-Step Disposal Protocol

Follow this protocol for the safe collection and disposal of 2-Bromo-3-hydroxypropanoic acid and its contaminated materials.

Step 1: Container Selection

Select a waste container that is in good condition, leak-proof, and chemically compatible with the acid.[15][16] A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[9] Do not use metal containers, as acids can corrode them.[9]

Step 2: Waste Collection
  • Pure Substance/Residue: If disposing of the original reagent, ensure it is in its original, sealed container. If transferring solid residue, do so carefully in a fume hood to avoid creating dust.[3]

  • Solutions: Collect all aqueous and solvent solutions containing 2-Bromo-3-hydroxypropanoic acid in your designated "Halogenated Organic Waste" container.

  • Prohibition on Neutralization: Do not attempt to neutralize this waste.[17] Organic acids can remain toxic even after neutralization, and the process can generate heat or unwanted byproducts.[9]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, strong oxidizing agents, or bases.[9][11]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.[18]

  • Affix a "Hazardous Waste" label to the container.[17]

  • Clearly write the full chemical name: "2-Bromo-3-hydroxypropanoic acid ". Do not use abbreviations or chemical formulas.[18]

  • List all constituents and their approximate percentages if it is a mixed waste stream (e.g., "2-Bromo-3-hydroxypropanoic acid (~5%), Water (95%)").

  • Indicate the associated hazards: "Corrosive," "Toxic".[17]

Step 4: Storage
  • Secure the Cap: Keep the waste container tightly closed at all times, except when adding waste.[6][18]

  • Location: Store the container in a designated Satellite Accumulation Area (SAA), such as a secondary containment tray within a fume hood or a ventilated cabinet.[17]

  • Segregation: Ensure the container is stored separately from incompatible materials, particularly bases and strong oxidizers.[15]

Step 5: Requesting Disposal

Once the waste container is nearly full (e.g., 75-90% capacity) or has been stored for the maximum allowable time per your institution's policy (e.g., 150 days), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[15]

Part 4: Emergency Procedures

Spill Response
  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated waste container.[6]

    • Label the container as "Spill Debris containing 2-Bromo-3-hydroxypropanoic acid" and dispose of it as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • Contact your institution's EHS or emergency response team immediately.[7]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[19] Rinse the mouth with water and seek immediate medical attention.[3]

Part 5: Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste containing 2-Bromo-3-hydroxypropanoic acid.

G Disposal Workflow for 2-Bromo-3-hydroxypropanoic Acid A Waste Generated (Contains 2-Bromo-3-hydroxypropanoic Acid) B Characterize Waste: Halogenated Organic Acid A->B C Select Compatible Container (e.g., HDPE, Glass Bottle) B->C Proceed D Affix 'Hazardous Waste' Label - List full chemical names - List all components & % - Mark 'Corrosive', 'Toxic' C->D E Add Waste to Container (Inside a Fume Hood) D->E F Is this waste mixed with non-halogenated organics, inorganic acids, or bases? E->F G STOP! Improper Segregation. Consult EHS Immediately. F->G Yes H Store Container in SAA - Cap tightly closed - Use secondary containment - Segregate from incompatibles F->H No I Container Full or Storage Time Limit Reached? H->I J Continue Collection I->J No K Submit Waste Pickup Request to EHS I->K Yes J->E

Caption: Decision workflow for proper segregation and disposal.

Conclusion

The responsible disposal of 2-Bromo-3-hydroxypropanoic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By strictly adhering to the principles of hazard assessment, correct characterization as a halogenated organic acid, and proper segregation, research professionals can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific waste management guidelines and your material's Safety Data Sheet (SDS) as the ultimate authorities.

References

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  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

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Handling

Personal protective equipment for handling 2-Bromo-3-hydroxypropanoic acid

Executive Hazard Analysis 2-Bromo-3-hydroxypropanoic acid is not merely a standard organic acid; it is a functionalized alpha-haloacid .[1][2] As a Senior Application Scientist, I must emphasize that the presence of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

2-Bromo-3-hydroxypropanoic acid is not merely a standard organic acid; it is a functionalized alpha-haloacid .[1][2] As a Senior Application Scientist, I must emphasize that the presence of the alpha-bromine atom significantly alters the toxicological profile compared to its non-halogenated analog (3-hydroxypropanoic acid).[1]

The electron-withdrawing nature of the bromine atom increases the acidity (lower pKa) and lipophilicity of the molecule.[1] This results in two critical physiological hazards:

  • Enhanced Corrosivity: It is classified as Skin Corr.[2] 1B , capable of causing irreversible dermal necrosis and permanent eye damage [1, 2].[2]

  • Accelerated Permeation: The halogen substituent facilitates faster partition into the lipid bilayer of the stratum corneum compared to hydrophilic acids, making standard glove breakthrough times unreliable.

Immediate Action Required: Treat all solid handling as an inhalation and contact risk.[2] Treat all liquid handling as a severe corrosive risk.

Personal Protective Equipment (PPE) Matrix

The following specifications are derived from permeation kinetics of analogous halogenated acids (e.g., Bromoacetic acid). Standard 4-mil nitrile gloves are insufficient for prolonged contact.[1][2]

PPE ComponentSpecificationScientific Rationale
Hand Protection (Primary) Double-Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (High-Dex, 5-8 mil) or NeopreneThe outer layer provides mechanical resistance; the inner layer acts as a visual breach indicator and final barrier.[1][2] Halogenated acids can degrade thin nitrile in <15 mins [3].
Hand Protection (Critical) Laminate (Silver Shield/4H) MANDATORY for spill cleanup or handling stock solutions >1M.[2] Laminates offer >480 min breakthrough time for haloacids.[2]
Eye Protection Unvented Chemical Goggles Safety glasses are inadequate.[2] Corrosive vapors and micro-aerosols can bypass side shields, causing corneal opacity [2].
Respiratory Fume Hood (Face Velocity 80-100 fpm) Primary containment.[1][2] If weighing outside a hood (discouraged), a P100 particulate respirator is required due to respiratory tract irritation (STOT SE 3) [1].
Body Defense Chemical-Resistant Apron Worn over a standard cotton lab coat.[1][2] Cotton absorbs acids, holding them against the skin; an apron sheds splashes.

Operational Workflow: Solid-to-Solution

Objective: Solubilize 2-Bromo-3-hydroxypropanoic acid for synthesis while eliminating dust exposure.

Phase A: Engineering Controls & Setup[1][2][3]
  • Verify Airflow: Confirm fume hood is operational. Place a flow indicator (strip of tissue) at the sash.

  • Static Control: Alpha-haloacids in solid form can be electrostatic.[1] Use an ionizing fan or antistatic gun on the weighing boat to prevent "fly-away" powder.[1]

  • Quenching Station: Prepare a beaker of saturated Sodium Bicarbonate (

    
    ) solution inside the hood before opening the chemical container.
    
Phase B: Weighing & Transfer[1][2]
  • Tare: Place the receiving vessel (round bottom flask) and funnel inside the hood.

  • Transfer: Open the container only inside the hood. Use a disposable spatula.[2]

    • Scientist's Note: Do not use metal spatulas if long-term storage is intended; trace iron can catalyze dehalogenation or degradation.[1]

  • Solvation: Add solvent (e.g., THF, Water, Methanol) to the solid.[2] Do not add solid to hot solvent. [1]

    • Causality: Adding solid to hot solvent can cause rapid evolution of HBr vapors if thermal decomposition occurs.[2]

Phase C: Decontamination[1][2]
  • Immediate Wash: Rinse the spatula and funnel into the reaction vessel or a dedicated waste beaker.[2]

  • Wipe Down: Wipe the balance area with a bicarb-soaked paper towel to neutralize invisible acid deposits.[1][2]

Emergency Response & Disposal

Biological Exposure Pathway[1]
  • Skin Contact: Immediate irrigation is critical.[1] The "1B" classification implies necrosis can start within minutes. Flush for 15 minutes minimum . Do not use neutralization creams (vinegar/baking soda) on skin; the heat of neutralization can worsen the burn.

  • Eye Contact: Irrigate immediately.[1][2][3][4][5] Hold eyelids open. Time is vision.

Chemical Disposal Streams

Disposal must follow the "Halogenated Organic" protocol.[2]

  • Segregation: Do not mix with strong oxidizing agents (e.g., Nitric Acid) or strong bases (e.g., KOH) in the waste container.[2]

    • Risk:[1][6] Exothermic polymerization or violent neutralization.[2]

  • Labeling: Clearly tag as "Halogenated Acid - Corrosive."[1][2]

  • Quenching (Small Spills): Cover with Sodium Bicarbonate or Calcium Carbonate.[1][2] Wait for

    
     evolution to cease before sweeping.
    

Visualized Safety Architecture

The following diagram illustrates the critical decision nodes for handling this compound.

SafetyProtocol Start START: Handling 2-Bromo-3-hydroxypropanoic acid RiskCheck Risk Assessment: Is form Solid or Liquid? Start->RiskCheck SolidPath SOLID Handling: Inhalation & Dust Risk RiskCheck->SolidPath Powder/Crystals LiquidPath LIQUID Handling: Splash & Permeation Risk RiskCheck->LiquidPath Solution Controls_Solid Controls: 1. Fume Hood (Mandatory) 2. Antistatic Gun 3. P100 (if hood fails) SolidPath->Controls_Solid Controls_Liquid Controls: 1. Double Nitrile Gloves 2. Splash Goggles 3. Apron LiquidPath->Controls_Liquid Action EXECUTE PROCEDURE (Weighing / Synthesis) Controls_Solid->Action Controls_Liquid->Action Cleanup DECONTAMINATION Neutralize tools with NaHCO3 Action->Cleanup Waste DISPOSAL Tag: Halogenated Organic Acid Cleanup->Waste

Figure 1: Decision logic for PPE selection and operational flow based on the physical state of the reagent.[1][2]

References

  • PubChem. (n.d.).[2] (2S)-2-Bromo-3-hydroxypropanoic acid (Compound).[1][7][][9][10] National Library of Medicine. Retrieved February 26, 2026, from [Link][1]

  • Forsberg, K., & Mansdorf, S. Z. (2007).[2] Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons. (Reference for halogenated acid permeation through nitrile).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Bromo-3-hydroxypropanoic acid
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Reactant of Route 2
2-Bromo-3-hydroxypropanoic acid
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